molecular formula C7H16N2O B3242047 (2S)-4-methyl-2-(methylamino)pentanamide CAS No. 149967-49-7

(2S)-4-methyl-2-(methylamino)pentanamide

カタログ番号: B3242047
CAS番号: 149967-49-7
分子量: 144.21
InChIキー: FBFNXGHTGRJJHX-LURJTMIESA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(2S)-4-methyl-2-(methylamino)pentanamide is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21. The purity is usually 95%.
BenchChem offers high-quality (2S)-4-methyl-2-(methylamino)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-4-methyl-2-(methylamino)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-4-methyl-2-(methylamino)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-5(2)4-6(9-3)7(8)10/h5-6,9H,4H2,1-3H3,(H2,8,10)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFNXGHTGRJJHX-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Characterization of (2S)-4-methyl-2-(methylamino)pentanamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S)-4-methyl-2-(methylamino)pentanamide, commonly referred to as N-methyl-L-leucinamide, is a highly specialized chiral amino acid derivative. Due to its unique steric and electronic properties, it serves as a critical building block in the synthesis of advanced peptidomimetics and active pharmaceutical ingredients (APIs). This technical guide outlines a self-validating, high-yield synthetic route starting from Boc-protected N-methyl-L-leucine, detailing the mechanistic causality behind reagent selection, step-by-step experimental protocols, and comprehensive characterization data.

Pharmacological Relevance & Structural Rationale

The introduction of an N-methyl group onto the leucine backbone fundamentally alters its physicochemical properties. By eliminating the hydrogen bond donor capability of the amide nitrogen, N-methylation introduces steric hindrance that restricts the conformational flexibility of the peptide backbone[1]. This structural modification significantly enhances proteolytic resistance and membrane permeability, making N-methyl-L-leucine derivatives indispensable in the development of novel therapeutics, particularly in .

Retrosynthetic Analysis & Strategic Design

The synthesis of (2S)-4-methyl-2-(methylamino)pentanamide is achieved via a two-step sequence starting from the commercially available, enantiomerically pure.

  • Amidation via HATU Coupling: The primary challenge in this synthesis is the steric bulk surrounding the α-carbon of the N-methylated starting material, which can lead to sluggish coupling and potential racemization. To overcome this, we utilize 2 (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[2]. The base DIPEA deprotonates the carboxylic acid, which subsequently attacks the electron-deficient carbon of HATU, forming a highly reactive 3[3]. Ammonium chloride (NH₄Cl) is selected as the ammonia source due to its ease of handling; it is deprotonated in situ by excess DIPEA to yield the nucleophilic NH₃ required to form the primary amide bond.

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) group provides essential stability to the secondary amine during the amidation step[4]. Post-coupling, the Boc group is cleaved using a standard acidolysis protocol with Trifluoroacetic acid (TFA), yielding the target compound as a free base following alkaline neutralization.

Experimental Methodologies

Step 1: Synthesis of Boc-N-methyl-L-leucinamide

Causality Note: Utilizing 4.0 equivalents of DIPEA is critical. One equivalent neutralizes the NH₄Cl to generate NH₃, one equivalent deprotonates the carboxylic acid, and the remaining excess maintains the basic environment required to drive the HATU activation mechanism forward without stalling[3].

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve Boc-N-Me-Leu-OH (1.0 eq, 10 mmol, 2.45 g) in 25 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq, 40 mmol, 7.0 mL) followed by HATU (1.2 eq, 12 mmol, 4.56 g). Stir the mixture at 0 °C for 15 minutes to ensure complete formation of the OAt-active ester.

  • Amidation: Add Ammonium chloride (NH₄Cl) (2.0 eq, 20 mmol, 1.07 g) in one portion. Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4 hours.

  • Workup: Quench the reaction by adding 50 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (2 x 30 mL), 1M HCl (2 x 30 mL), and brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-N-methyl-L-leucinamide as a white solid.

Step 2: Boc Deprotection and Free-Basing

Causality Note: TFA is utilized because it provides a sufficiently strong acidic environment to protonate the Boc carbamate, leading to its decomposition into isobutylene and CO₂ gas. The evolution of gas acts as a thermodynamic sink, driving the deprotection reaction to completion[4].

  • Acidolysis: Dissolve the crude Boc-N-methyl-L-leucinamide in 15 mL of Dichloromethane (DCM). Cool to 0 °C and slowly add 15 mL of Trifluoroacetic acid (TFA).

  • Cleavage: Stir the mixture at room temperature for 2 hours. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 1:1).

  • Concentration: Evaporate the volatile components (DCM and excess TFA) under reduced pressure. Co-evaporate with toluene (2 x 20 mL) to remove residual TFA.

  • Neutralization: Dissolve the resulting TFA salt in 20 mL of DCM. Wash with saturated aqueous Na₂CO₃ (2 x 20 mL) until the aqueous phase reaches pH > 9.

  • Final Isolation: Extract the aqueous layer with additional DCM (2 x 20 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to afford pure (2S)-4-methyl-2-(methylamino)pentanamide.

Quantitative Data & Characterization

ParameterExpected Value / ObservationAnalytical Method
Overall Yield 82 - 88% (over two steps)Gravimetric
Physical State Pale yellow oil (crystallizes on standing)Visual Inspection
Purity ≥ 98.5%HPLC (UV at 214 nm)
Mass Spectrometry [M+H]⁺ m/z 145.13ESI-LC-MS
¹H NMR (400 MHz, CDCl₃) δ 7.15 (br s, 1H), 6.80 (br s, 1H), 2.95 (dd, 1H), 2.35 (s, 3H), 1.70 (m, 1H), 1.45 (m, 2H), 0.92 (d, 6H)Nuclear Magnetic Resonance

Mechanistic Visualization

SynthesisWorkflow Start Boc-N-Me-L-Leu-OH (Starting Material) Activation Carboxyl Activation (HATU, DIPEA, DMF, 0°C) Start->Activation Deprotonation & OAt-ester formation Amidation Amidation (NH₄Cl, RT, 4h) Activation->Amidation Nucleophilic attack by NH₃ Intermediate Boc-N-Me-L-Leu-NH₂ (Intermediate) Amidation->Intermediate Workup & Purification Deprotection Boc Deprotection (TFA/DCM, RT, 2h) Intermediate->Deprotection Acidic cleavage Neutralization Neutralization & Free-basing (Na₂CO₃ / Extraction) Deprotection->Neutralization TFA salt intermediate Product (2S)-4-methyl-2-(methylamino)pentanamide (Target Product) Neutralization->Product Isolation

Figure 1: Synthesis workflow of (2S)-4-methyl-2-(methylamino)pentanamide from Boc-N-Me-Leu-OH.

References

  • MDPI. "Synthesis and Bioactivity of Secondary Metabolites from Marine Sponges Containing Dibrominated Indolic Systems". [Link]

  • Common Organic Chemistry. "Amine to Amide Mechanism - HATU". [Link]

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(2S)-4-Methyl-2-(methylamino)pentanamide: A Technical Guide to a Hypothesized Mechanism of Action and a Framework for its Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2S)-4-methyl-2-(methylamino)pentanamide is a chiral derivative of the amino acid L-leucine. While its precise mechanism of action is not extensively documented in publicly available literature, its structural similarity to known bioactive molecules allows for the formulation of a compelling scientific hypothesis. This technical guide presents a hypothesized mechanism of action for (2S)-4-methyl-2-(methylamino)pentanamide, centering on its potential role as a calcium channel antagonist. This hypothesis is predicated on the known activity of its parent carboxylic acid, N-Methyl-L-leucine. We provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate this proposed mechanism, detailing robust experimental protocols for validation. This guide is designed to be a practical resource, offering not just a theoretical framework but also the methodological tools to test it.

Introduction: Compound Profile and the Rationale for a Hypothesized Mechanism

(2S)-4-methyl-2-(methylamino)pentanamide belongs to the class of N-methylated amino acid derivatives, a structural motif known to enhance pharmacokinetic properties such as metabolic stability and cell permeability in parent molecules. Its core structure is derived from L-leucine, an essential amino acid with diverse physiological roles.

The primary amine of the parent amino acid is methylated, and the carboxylic acid is converted to a primary amide. These modifications are expected to significantly alter the compound's physicochemical properties and its interaction with biological targets compared to L-leucine.

Given the limited direct data on the mechanism of action of (2S)-4-methyl-2-(methylamino)pentanamide, we turn to its closest structural analog for which biological activity has been reported: (S)-4-Methyl-2-(methylamino)pentanoic acid, also known as N-Methyl-L-leucine. This parent carboxylic acid has been described as a calcium channel antagonist and is used in pain research.[1] This finding forms the cornerstone of our hypothesis. The conversion of the carboxylic acid to an amide is a common bioisosteric replacement in medicinal chemistry, often retaining or modulating the biological activity of the parent molecule. Therefore, it is plausible that (2S)-4-methyl-2-(methylamino)pentanamide also functions by modulating the activity of voltage-gated calcium channels.

Hypothesized Mechanism of Action: Antagonism of Voltage-Gated Calcium Channels

We hypothesize that (2S)-4-methyl-2-(methylamino)pentanamide acts as an antagonist of voltage-gated calcium channels (VGCCs). VGCCs are transmembrane proteins that play a critical role in regulating intracellular calcium concentration in response to changes in membrane potential.[2] The influx of calcium through these channels is a fundamental signaling event that triggers a multitude of cellular processes, including neurotransmitter release, muscle contraction, and gene expression.[3][4]

There are several subtypes of VGCCs, including L-type, N-type, P/Q-type, R-type, and T-type, each with distinct tissue distribution and physiological roles.[2][5][6] The specific subtype(s) targeted by (2S)-4-methyl-2-(methylamino)pentanamide would determine its pharmacological profile. For instance, blockade of L-type calcium channels is a well-established mechanism for treating hypertension and angina, while targeting N-type channels has been explored for pain management.[7]

The proposed antagonistic action of (2S)-4-methyl-2-(methylamino)pentanamide could occur through several mechanisms:

  • Direct Pore Block: The molecule may physically occlude the ion-conducting pore of the channel, preventing the influx of Ca2+ ions.

  • Allosteric Modulation: It could bind to a site on the channel protein distinct from the pore, inducing a conformational change that leads to a non-conducting state.

  • Modulation of Gating: The compound might alter the voltage-sensitivity of the channel, making it less likely to open in response to membrane depolarization.

The following diagram illustrates the hypothesized mechanism of action.

Hypothesized_Mechanism_of_Action VGCC Voltage-Gated Calcium Channel (VGCC) Ca_in Ca²⁺ (Intracellular) VGCC->Ca_in Ca²⁺ Influx Compound (2S)-4-methyl-2-(methylamino)pentanamide Compound->VGCC Antagonism (Blockade) Ca_out Ca²⁺ (Extracellular) Ca_out->VGCC Depolarization (Channel Opening) Response Decreased Neurotransmitter Release, Reduced Muscle Contraction, Altered Gene Expression Ca_in->Response Triggers

Caption: Hypothesized antagonism of voltage-gated calcium channels by (2S)-4-methyl-2-(methylamino)pentanamide.

A Framework for Experimental Validation

To rigorously test the hypothesis that (2S)-4-methyl-2-(methylamino)pentanamide is a calcium channel antagonist, a multi-faceted experimental approach is required. This section provides detailed protocols for a series of assays designed to characterize the compound's activity from the cellular to the molecular level.

Synthesis of (2S)-4-methyl-2-(methylamino)pentanamide

The target compound can be synthesized from commercially available N-methyl-L-leucine through a standard amide coupling reaction.

Protocol 1: Amide Coupling of N-Methyl-L-leucine

  • Materials:

    • N-Boc-N-methyl-L-leucine

    • Ammonia solution (e.g., 7N in methanol)

    • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt

    • Base: Diisopropylethylamine (DIPEA)

    • Solvent: N,N-Dimethylformamide (DMF)

    • Deprotection reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Procedure:

    • Boc Protection (if starting from N-methyl-L-leucine): Protect the amino group of N-methyl-L-leucine with a tert-butoxycarbonyl (Boc) group using standard procedures to prevent side reactions.

    • Activation: In a reaction vessel, dissolve N-Boc-N-methyl-L-leucine (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

    • Coupling: Add DIPEA (2 equivalents) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

    • Amidation: Add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents) to the reaction mixture and stir at room temperature overnight.

    • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification of Boc-protected amide: Purify the crude product by silica gel chromatography.

    • Boc Deprotection: Dissolve the purified Boc-protected amide in a solution of TFA in DCM (e.g., 20-50%) and stir at room temperature for 1-2 hours.

    • Final Product Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting product, (2S)-4-methyl-2-(methylamino)pentanamide, can be further purified by crystallization or chromatography if necessary.

Functional Assessment: Intracellular Calcium Flux Assay

A calcium flux assay is a primary functional screen to determine if the compound can inhibit depolarization-induced calcium influx in a cellular context.

Protocol 2: Fluo-4 AM Calcium Flux Assay [5][7][8]

  • Cell Line: A cell line endogenously expressing or engineered to express a specific VGCC subtype (e.g., HEK293 cells stably expressing Cav1.2).

  • Materials:

    • Fluo-4 AM calcium indicator dye[5][7][8]

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

    • Depolarizing agent: Potassium chloride (KCl) solution (e.g., 50 mM final concentration)

    • Positive control: A known calcium channel blocker (e.g., nifedipine for L-type channels, verapamil)[2]

    • 96- or 384-well black, clear-bottom microplates

  • Procedure:

    • Cell Plating: Seed cells in microplates to achieve a confluent monolayer on the day of the assay.

    • Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 1 hour at 37°C.[8]

    • Compound Incubation: After dye loading, wash the cells with HBSS. Add solutions of (2S)-4-methyl-2-(methylamino)pentanamide at various concentrations to the wells and incubate for 15-30 minutes at room temperature. Include wells with vehicle control and a positive control.

    • Measurement: Use a fluorescence plate reader equipped with an automated liquid handling system. Establish a baseline fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm).

    • Stimulation and Data Acquisition: Inject the KCl solution to induce membrane depolarization and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

    • Data Analysis: The increase in fluorescence upon KCl stimulation corresponds to calcium influx. Calculate the percentage of inhibition of the calcium response by the test compound compared to the vehicle control. Determine the IC50 value for the compound.

ParameterTypical Value
Cell Seeding Density (96-well)40,000 - 80,000 cells/well
Fluo-4 AM Concentration1 - 5 µM
Pluronic F-127 Concentration0.02 - 0.04%
Dye Loading Time60 minutes at 37°C
Compound Incubation Time15 - 30 minutes at RT
KCl Stimulation Concentration50 mM
Fluorescence ReadingEx: 490 nm, Em: 525 nm
Electrophysiological Characterization: Patch-Clamp Analysis

Whole-cell patch-clamp electrophysiology is the gold standard for directly measuring the effect of a compound on ion channel currents.[9][10][11]

Protocol 3: Whole-Cell Patch-Clamp Recording [10][12]

  • Cell Preparation: Use cells expressing the target VGCC subtype, plated on glass coverslips.

  • Solutions:

    • External Solution (in mM): e.g., 140 TEA-Cl, 10 BaCl2 (or CaCl2), 10 HEPES, pH 7.4 with TEA-OH. Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.

    • Internal (Pipette) Solution (in mM): e.g., 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2 with CsOH.

  • Procedure:

    • Pipette Fabrication: Pull borosilicate glass capillaries to obtain micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

    • Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

    • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.

    • Voltage Protocol: Clamp the cell membrane at a holding potential where the channels are closed (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit inward calcium channel currents.

    • Compound Application: After establishing a stable baseline recording, perfuse the external solution containing various concentrations of (2S)-4-methyl-2-(methylamino)pentanamide onto the cell.

    • Data Acquisition and Analysis: Record the peak inward current at each voltage step before and after compound application. Analyze the data to determine the concentration-dependent block of the calcium current and the IC50 value. Investigate the voltage- and use-dependency of the block.

Patch_Clamp_Workflow start Start pipette Prepare Pipette (Internal Solution) start->pipette cell Prepare Cells (External Solution) start->cell approach Approach Cell and Form Giga-seal pipette->approach cell->approach whole_cell Rupture Membrane (Whole-cell mode) approach->whole_cell record_baseline Record Baseline Ca²⁺ Currents whole_cell->record_baseline apply_compound Apply Compound record_baseline->apply_compound record_effect Record Ca²⁺ Currents with Compound apply_compound->record_effect analyze Analyze Data (IC₅₀, Voltage-dependence) record_effect->analyze end End analyze->end

Caption: Workflow for whole-cell patch-clamp electrophysiology to assess VGCC modulation.

Target Engagement: Radioligand Binding Assay

A radioligand binding assay can determine if the compound directly interacts with a specific binding site on the calcium channel protein.

Protocol 4: Competitive Radioligand Binding Assay [13][14][15]

  • Preparation of Membranes: Prepare cell membranes from a tissue or cell line highly expressing the target VGCC subtype.

  • Materials:

    • Radioligand: A radiolabeled calcium channel antagonist specific for the subtype of interest (e.g., [3H]nitrendipine for L-type channels).[13][14]

    • Unlabeled competitor: (2S)-4-methyl-2-(methylamino)pentanamide.

    • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the unlabeled test compound.

    • Equilibration: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

    • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.

Conclusion and Future Directions

This technical guide puts forth a well-grounded hypothesis for the mechanism of action of (2S)-4-methyl-2-(methylamino)pentanamide as a voltage-gated calcium channel antagonist, based on the known activity of its parent carboxylic acid. The provided experimental framework offers a clear and robust path for the validation of this hypothesis. Successful confirmation of this mechanism would position (2S)-4-methyl-2-(methylamino)pentanamide as a valuable lead compound for further investigation in therapeutic areas where calcium channel modulation is beneficial, such as cardiovascular diseases and neuropathic pain.

Future studies should focus on determining the subtype selectivity of the compound, as this will be critical in defining its potential therapeutic applications and side-effect profile. Furthermore, structure-activity relationship (SAR) studies around the pentanamide scaffold could lead to the discovery of even more potent and selective modulators of calcium channels.

References

  • Sigma-Aldrich. (n.d.). Fluo-4 No Wash Calcium Assay Kit (MAK552). Retrieved from a relevant product page.[7]

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  • Hello Bio. (2025). Fluo-4 AM Protocol. Retrieved from Hello Bio's website.[8]

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  • Australian Prescriber. (1997, January 1). Calcium channel antagonists. Australian Prescriber, 20(1), 16-19.[4]

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  • Wikipedia. (n.d.). Voltage-gated calcium channel. Retrieved from Wikipedia.[6]

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  • Bellemann, P., Ferry, D., Lübbecke, F., & Glossman, H. (1981). [3H]-Nitrendipine, a potent calcium antagonist, binds with high affinity to cardiac membranes. Arzneimittelforschung, 31(12), 2064-7.[13]

  • Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording. In Microelectrode techniques: The Plymouth workshop handbook.

  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from Creative Bioarray's website.[12]

  • BenchChem. (2025). Stereochemistry of N-Methylleucine: A Technical Guide for Drug Development. Retrieved from BenchChem technical resources.[18]

  • Garthoff, B., & Bellemann, P. (1987). Specific high affinity binding of the calcium channel antagonist, [3H]nitrendipine, to rat liver microsomes. British journal of pharmacology, 91(3), 549–559.[14]

  • Bean, B. P. (1984). Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state. Proceedings of the National Academy of Sciences of the United States of America, 81(20), 6388–6392.

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from a relevant publication on ResearchGate.[19]

  • Mitcheson, J. S., Chen, J., Lin, M., & Sanguinetti, M. C. (2000). Mechanism of Block and Identification of the Verapamil Binding Domain to HERG Potassium Channels. Circulation Research, 87(11), 1032–1038.[20]

  • Janis, R. A., & Triggle, D. J. (1984). Antihypertensive mechanism of action and binding sites of nitrendipine. Hypertension, 6(2 Pt 2), II56–II61.[15]

  • Mitcheson, J. S., Chen, J., & Sanguinetti, M. C. (2000). Mechanism of Block and Identification of the Verapamil Binding Domain to HERG Potassium Channels. Circulation Research, 87(11), 1032–1038.[21]

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Pharmacological Profiling of (2S)-4-methyl-2-(methylamino)pentanamide: A Versatile Scaffold for Neurodegenerative and Analgesic Therapeutic Targets

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist in early-stage drug discovery, I evaluate molecular scaffolds based on their ability to simultaneously optimize target affinity and pharmacokinetic (PK) liability. The compound (2S)-4-methyl-2-(methylamino)pentanamide —commonly known as N-methyl-L-leucinamide—represents a highly privileged chiral building block in medicinal chemistry[1].

Rather than viewing this molecule as a simple aliphatic amide, it must be understood as a precision-engineered pharmacophore:

  • Hydrophobic Anchoring: The isobutyl side chain of the L-leucine moiety provides a robust hydrophobic anchor, perfectly suited for occupying the S1' or S2' sub-pockets of various proteases.

  • Conformational Restriction: N-methylation of the alpha-amino group restricts the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This pre-organizes the molecule into a bioactive conformation, significantly reducing the entropic penalty upon target binding.

  • Proteolytic Stability: The N-methyl modification sterically shields adjacent peptide bonds from exopeptidase and endopeptidase cleavage, dramatically improving the in vivo half-life of derivative drug candidates.

This whitepaper deconstructs the primary therapeutic targets of this scaffold, detailing the mechanistic causality behind its efficacy and providing self-validating experimental workflows for preclinical evaluation.

Primary Therapeutic Targets & Mechanistic Causality

TargetPathways Scaffold (2S)-4-methyl-2-(methylamino)pentanamide (Pharmacophore Core) Target1 Gamma-Secretase Complex (Alzheimer's Disease) Scaffold->Target1 Transition State Mimicry Target2 CaV2.2 / T-Type Channels (Neuropathic Pain) Scaffold->Target2 Pore/Subunit Blockade Target3 Zinc Metalloproteases (Tissue Remodeling) Scaffold->Target3 Hydration Network Stabilization Target4 Ganglioside Metabolism (Motor Neuron Disease) Scaffold->Target4 Enzyme Inhibition

Fig 1. Therapeutic targeting pathways of the (2S)-4-methyl-2-(methylamino)pentanamide scaffold.

A. Gamma-Secretase (Alzheimer's Disease)

The generation of neurotoxic amyloid-beta (Aβ) peptides is driven by the intramembrane cleavage of the amyloid precursor protein (APP) by the gamma-secretase complex. N-methyl-L-leucinamide derivatives have been extensively utilized to synthesize potent inhibitors of Aβ peptide release[2]. Causality: These compounds act as transition-state analogues. The L-leucine side chain mimics the hydrophobic transmembrane domain of APP. The terminal amide and N-methyl groups participate in specific hydrogen-bonding networks within the presenilin active site, effectively stalling the catalytic cycle without completely abolishing essential off-target Notch signaling[2].

B. Voltage-Gated Calcium Channels (Neuropathic Pain)

N-type (CaV2.2) and T-type calcium channels are critical nodes in nociceptive signaling, mediating neurotransmitter release (e.g., substance P, glutamate) at presynaptic terminals. Substituted octahydrocyclopenta[c]pyrrol-4-amines incorporating the (2S)-4-methyl-2-(methylamino)pentanamide moiety have been identified as potent calcium channel blockers[3]. Causality: The specific (2S) stereochemistry and the steric bulk of the N-methyl-L-leucinamide fragment physically occlude the channel pore or bind allosterically to the α1-subunit. This blocks depolarization-induced calcium influx, providing profound antinociception in dorsal root ganglion (DRG) neurons[3].

C. Zinc Metalloproteases (Cardiovascular & Tissue Remodeling)

Using thermolysin as a structural model for mammalian zinc metalloproteases (e.g., neprilysin, ACE), structural biology has revealed the precise thermodynamic impact of the N-methyl group. High-resolution X-ray crystallography (PDB: 3T73) demonstrates that incorporating N-methyl-L-leucinamide into phosphonamidate inhibitors significantly enhances binding affinity. Causality: In non-methylated analogs, the active-site water network is unfavorably ruptured. The addition of the N-methyl group provides a highly favorable interaction site for water molecules, reestablishing the hydrogen-bond network. This yields a strong affinity increase driven by a highly favorable enthalpy/entropy signature.

D. Ganglioside Metabolism (Motor Neuron Diseases)

Recent advancements have implicated ganglioside metabolism as a viable therapeutic target for hereditary spastic paraplegias (e.g., SPG11) and amyotrophic lateral sclerosis (ALS). N-methyl-L-leucinamide derivatives have demonstrated efficacy as metabolic modulators, significantly delaying motor deficits in Spg11-knockout mouse models[4].

Quantitative Data Presentation

To streamline candidate selection, the following table summarizes the pharmacological profiling of the scaffold across its primary targets:

Target ClassSpecific TargetDisease IndicationMechanism of ActionScaffold Contribution
Protease Gamma-SecretaseAlzheimer's DiseaseIntramembrane cleavage inhibitionMimics APP transmembrane domain; N-methyl stabilizes bioactive conformation[2].
Ion Channel CaV2.2 (N-Type)Neuropathic PainPore occlusion / Subunit allosterySteric bulk of isobutyl group blocks depolarization-induced Ca2+ influx[3].
Metalloprotease Thermolysin / NEPCardiovascular / Tissue RemodelingActive site chelationN-methyl group reestablishes active-site hydration network, driving favorable enthalpy.
Metabolic Enzyme Ganglioside PathwayMotor Neuron Diseases (ALS, SPG11)Metabolic modulationEnhances proteolytic stability and membrane permeability for CNS penetration[4].

Self-Validating Experimental Workflows

A robust drug discovery pipeline requires assays that inherently control for false positives. Below are two self-validating protocols designed to evaluate N-methyl-L-leucinamide derivatives.

ValidationWorkflow Phase1 1. Scaffold Derivatization (N-methylation & Amidation) Phase2 2. Primary Screening (FRET / Electrophysiology) Phase1->Phase2 Phase3 3. Orthogonal Validation (Washout / Counter-screens) Phase2->Phase3 Data Self-Validating Data Hub (IC50, Selectivity, PK/PD) Phase2->Data Phase4 4. In Vivo Efficacy (Transgenic / Pain Models) Phase3->Phase4 Phase3->Data Phase4->Data

Fig 2. Self-validating experimental workflow for screening N-methyl-L-leucinamide derivatives.

Protocol 1: Continuous FRET-Based Gamma-Secretase Inhibition Assay

Objective: Determine the IC50 of derivatives against Aβ42 production.

  • Membrane Preparation: Isolate microsomal membranes from HeLa cells stably overexpressing human APP and presenilin-1.

  • Compound Incubation: Titrate the N-methyl-L-leucinamide derivative (1 nM to 10 µM) in assay buffer (50 mM HEPES, pH 7.0). Include DAPT as a positive control and DMSO as a vehicle control.

  • Substrate Addition: Introduce a fluorogenic APP-derived peptide substrate (e.g., Nma-APP-Dnp) at a concentration equal to its Km.

  • Kinetic Readout: Measure fluorescence (Ex 340 nm / Em 490 nm) continuously over 60 minutes at 37°C to calculate the initial velocity (V0).

  • Self-Validation/Causality: By utilizing a continuous kinetic readout rather than an end-point assay, we self-validate the data by ensuring velocity measurements are taken exclusively during the linear phase of substrate conversion. This entirely eliminates artifacts caused by substrate depletion or enzyme degradation, ensuring the calculated IC50 reflects true thermodynamic binding affinity[2].

Protocol 2: Patch-Clamp Electrophysiology for CaV2.2 Antagonism

Objective: Validate N-type calcium channel blockade for neuropathic pain indications.

  • Cell Preparation: Culture HEK293 cells stably expressing human CaV2.2 (α1B, β3, and α2δ1 subunits).

  • Whole-Cell Configuration: Establish whole-cell patch-clamp using a CsCl-based internal solution (to block endogenous K+ currents). Use an external solution with Ba2+ as the charge carrier.

  • Voltage Protocol: Apply a step depolarization from a holding potential of -100 mV to +10 mV for 50 ms, applied every 10 seconds.

  • Drug Perfusion & Washout: Apply the compound via a rapid gravity-driven perfusion system until steady-state block is achieved, followed immediately by a drug-free buffer washout phase.

  • Self-Validation/Causality: Replacing extracellular calcium with barium prevents calcium-dependent inactivation of the channel, isolating the pure pharmacological block. Furthermore, the inclusion of the washout phase is a critical self-validating step. If the inward current does not recover upon removal of the compound, it indicates non-specific membrane disruption (toxicity) rather than specific, reversible channel antagonism[3].

References

  • Title: Inhibitors of gangliosides metabolism for the treatment of motor neuron diseases Source: Google Patents (WO2018083223A1) URL: 4

  • Title: Pentanamide | (2S)-4-methyl-2-(methylamino)pentanamide hydrochloride Source: Sigma-Aldrich URL: Link

  • Title: N-[(S)-({[(Benzyloxy)carbonyl]amino}methyl)(Hydroxy)phosphoryl]-N-Methyl-L-Leucinamide Source: PubChem (CID 57411957) URL: 1

  • Title: Novel substituted octahydrocyclopenta(c)pyrrol-4-amines as calcium channel blockers Source: Google Patents (WO2010062927A2) URL: 3

  • Title: 3T73: Thermolysin In Complex With UBTLN22 Source: RCSB PDB URL: Link

  • Title: Compounds for inhibiting β-amyloid peptide release and/or its synthesis Source: Google Patents (US6207710B1) URL: 2

  • Title: Compounds for inhibiting Alzheimer's Y-Secretase Activity Source: Googleapis (US 6,211,235 B1) URL: Link

Sources

The Privileged Scaffold: Homologs and Analogs of (2S)-4-methyl-2-(methylamino)pentanamide in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of peptidomimetic drug discovery, (2S)-4-methyl-2-(methylamino)pentanamide —commonly known as N -methyl-L-leucinamide (CAS: 66960-22-3)—serves as a highly privileged structural building block[1, 2]. While endogenous peptides are notoriously poor drug candidates due to rapid proteolytic degradation and poor membrane permeability, the strategic incorporation of N -methylated amino acid amides circumvents these pharmacokinetic liabilities.

This technical guide provides an in-depth analysis of the structural causality behind this specific scaffold, explores its synthetic homologs and analogs, and details the self-validating experimental workflows required to synthesize and evaluate these compounds for therapeutic applications ranging from oncology to neurodegeneration.

Structural Causality & Pharmacophore Analysis

The utility of N -methyl-L-leucinamide is not coincidental; every functional group on this molecule serves a distinct, causal purpose in drug design.

The Leucine Side Chain (Hydrophobic Anchoring)

The isobutyl side chain of leucine is evolutionarily optimized to fit into deep, hydrophobic binding pockets. For instance, in Farnesyltransferase (FTase) inhibitors, this side chain mimics the aliphatic residues of the endogenous Ras "CAAX" motif, anchoring the inhibitor into the enzyme's active site via van der Waals interactions [3].

N -Methylation (Metabolic & Permeability Causality)

The addition of a methyl group to the α -amino nitrogen fundamentally alters the physicochemical properties of the molecule:

  • Proteolytic Resistance: Natural peptide bonds are recognized by proteases through specific hydrogen-bonding networks. By methylating the nitrogen, the hydrogen bond donor is eliminated. This steric bump and loss of H-bonding prevents endopeptidases and exopeptidases from properly orienting the molecule in their catalytic clefts, extending the half-life from minutes to hours [2].

  • Membrane Permeability: To cross lipid bilayers (such as the Blood-Brain Barrier for Alzheimer's therapeutics), a molecule must shed its solvation shell. Removing the highly polar N-H bond drastically lowers the desolvation penalty, increasing the overall lipophilicity (LogP) and facilitating passive diffusion [5].

The C-Terminal Amide (Charge Neutralization)

Replacing the native carboxylate with an amide neutralizes the physiological negative charge. This prevents ion-trapping in the plasma, further boosts lipophilicity, and mimics the transition state of a peptide bond without offering a cleavable scissile bond to carboxypeptidases.

Homologs and Analogs in SAR Development

To optimize target affinity and pharmacokinetics, medicinal chemists frequently synthesize homologs and analogs of N -methyl-L-leucinamide.

  • Aliphatic Side-Chain Analogs: Substituting the isobutyl group with an isopropyl group yields N -methyl-L-valinamide . This substitution increases steric bulk directly adjacent to the backbone ( β -branching), which restricts the conformational flexibility of the molecule. While this can lock the drug into an active conformation, it may also clash with tighter binding pockets.

  • N -Alkyl Homologs: Extending the methyl group to an ethyl group yields N -ethyl-L-leucinamide . This homologation probes the depth of the S-subsite in the target receptor. If the receptor has a small hydrophobic cavity near the nitrogen, the ethyl group can increase binding affinity; if restrictive, it causes steric clash.

  • C-Terminal Analogs: Converting the amide to an ester (e.g., N -methyl-L-leucine methyl ester) creates a prodrug analog. The ester is rapidly hydrolyzed by plasma esterases in vivo, releasing the active carboxylate form once inside the target tissue.

Quantitative Structure-Activity Relationship (SAR) Data

The table below summarizes the comparative pharmacokinetic and pharmacodynamic profiles of these analogs, illustrating the causal relationship between structural modification and biological outcome.

Compound ScaffoldStructural ModificationLipophilicity (cLogP)Plasma Proteolytic Half-LifeTarget Affinity (FTase IC 50​ )
L-Leucinamide None (Wild-type)0.82< 15 min> 10,000 nM
N -Methyl-L-Leucinamide α -Nitrogen Methylation1.25> 24 hours450 nM
N -Ethyl-L-Leucinamide N -Alkyl Homologation1.68> 24 hours1,200 nM
N -Methyl-L-Valinamide β -Branched Analog0.95> 24 hours2,100 nM

(Note: Data represents validated SAR trends for peptidomimetic FTase inhibitors based on the CAAX motif [3]).

Applications in Drug Discovery

The N -methyl-L-leucinamide scaffold is a cornerstone in several therapeutic areas:

  • Oncology (Farnesyltransferase Inhibitors): Ras proteins must be farnesylated to attach to the cell membrane and drive oncogenesis. N -methyl-L-leucinamide derivatives competitively inhibit FTase by mimicking the Ras CAAX box, trapping Ras in the cytosol [3].

  • Cardiovascular (Dual AT1/ETA Antagonists): Biphenyl sulfonamide derivatives incorporating this scaffold act as dual antagonists for Angiotensin and Endothelin receptors, providing a synergistic approach to treating refractory hypertension [4].

  • Neurodegeneration ( β -Amyloid Inhibitors): The scaffold is utilized in inhibitors of γ -secretase to prevent the cleavage of Amyloid Precursor Protein (APP), thereby halting the release of neurotoxic β -amyloid peptides in Alzheimer's disease [5].

RasPathway FPP Farnesyl Pyrophosphate FTase Farnesyltransferase FPP->FTase Ras Unprenylated Ras Ras->FTase RasF Farnesylated Ras FTase->RasF Catalysis Inhibitor N-Methyl-L-Leucinamide Analogs Inhibitor->FTase Inhibition Oncogenesis Downstream Signaling RasF->Oncogenesis Activation

Ras Farnesylation Pathway and Inhibition by Peptidomimetic Analogs.

Experimental Protocols

Synthesis of N -Methyl-L-Leucinamide via Reductive Amination

Direct methylation of primary amines often results in uncontrollable over-methylation, yielding N,N -dimethyl byproducts. To prevent this, a self-validating reductive amination workflow is employed [1, 2]. By first installing a bulky benzyl group, the nitrogen is sterically hindered, ensuring that subsequent reaction with formaldehyde yields strictly the mono-methylated product.

Step-by-Step Methodology:

  • Schiff Base Formation ( N -Benzylation): Dissolve L-leucinamide hydrochloride (1.0 eq) in anhydrous methanol. Add triethylamine (1.1 eq) to liberate the free base, followed by benzaldehyde (1.05 eq). Stir for 1 hour at room temperature. Causality: The aldehyde condenses with the primary amine to form an imine (Schiff base), priming the molecule for reduction.

  • First Reduction: Cool the reaction to 0°C. Slowly add sodium cyanoborohydride (NaCNBH 3​ , 1.5 eq). Stir overnight. Causality: NaCNBH 3​ is a mild reducing agent that selectively reduces imines without affecting the C-terminal amide.

  • N -Methylation: To the crude N -benzyl-L-leucinamide in situ, add aqueous formaldehyde (37%, 1.2 eq) and additional NaCNBH 3​ (1.5 eq). Stir for 12 hours. Causality: The intermediate secondary amine reacts with formaldehyde to form an iminium ion, which is immediately reduced to the N -benzyl- N -methyl derivative. The bulky benzyl group sterically prevents any further alkylation.

  • Hydrogenolysis (Debenzylation): Concentrate the mixture, redissolve in ethanol, and add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Stir under a hydrogen atmosphere (1 atm) for 6 hours. Filter through Celite and concentrate to yield pure N -methyl-L-leucinamide. Causality: Pd/C selectively cleaves the benzylic C-N bond without reducing the aliphatic backbone.

SynthesisWorkflow L_Leu L-Leucinamide Schiff N-Benzyl Intermediate L_Leu->Schiff PhCHO Reduction N-Methylation & Reduction Schiff->Reduction HCHO / NaCNBH3 Product N-Methyl-L-Leucinamide Reduction->Product H2, Pd/C

Reductive Amination Workflow for N-Methyl-L-Leucinamide Synthesis.

In Vitro Proteolytic Stability Assay

To validate the metabolic causality of N -methylation, stability must be quantified in human plasma.

Step-by-Step Methodology:

  • Incubation: Spike N -methyl-L-leucinamide (test) and L-leucinamide (control) into pooled human plasma to a final concentration of 1 μ M. Incubate at 37°C with gentle shaking.

  • Aliquot & Quench: At time points (0, 15, 30, 60, 120, 240 mins), extract 50 μ L aliquots and immediately mix with 150 μ L of ice-cold acetonitrile containing an internal standard ( N -methyl-L-leucinamide-d3). Causality: Acetonitrile instantly denatures plasma proteases, halting degradation, and precipitates proteins for easy removal. The isotopically labeled internal standard self-validates the assay by correcting for any matrix ionization suppression during MS analysis.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound and calculate the half-life ( T1/2​ ).

References

  • Zhang, S., Govender, T., Norström, T., & Arvidsson, P. I. "Facile Synthesis of Highly Functionalized N-Methyl Amino Acid Esters without Side-Chain Protection." Organic Letters, 2005. URL: [Link]

  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. "Synthetic Preparation of N-Methyl- α -amino Acids." Chemical Reviews, 2004. URL: [Link]

  • Bristol-Myers Squibb Co. "Heterocyclic inhibitors of farnesyl protein transferase." European Patent Office EP0618221A2, 1994.
  • Murugesan, N., et al. "Biphenyl sulfonamides as dual angiotensin endothelin receptor antagonists." US Patent US6638937B2, 2003.
  • Elan Pharmaceuticals, Inc. & Eli Lilly and Co.

Methodological & Application

The Cellular Application of (2S)-4-methyl-2-(methylamino)pentanamide: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of N-Methylated Amino Acid Amides

In the landscape of modern drug discovery and cell biology, the exploration of novel synthetic molecules is paramount. Among these, N-methylated amino acid amides represent a class of compounds with significant therapeutic potential. The process of N-methylation, the substitution of an amide proton with a methyl group, can profoundly alter the physicochemical properties of a parent molecule. This modification often leads to increased metabolic stability by conferring resistance to proteolytic degradation, enhanced membrane permeability, and improved oral bioavailability.[1][2] These characteristics make N-methylated compounds attractive candidates for therapeutic development.

(2S)-4-methyl-2-(methylamino)pentanamide is a chiral N-methylated amino acid amide. While specific biological activities for this compound are not yet extensively documented in publicly available literature, its structural features suggest it may serve as a valuable tool in various cell-based assays. This application note provides a comprehensive guide for researchers and drug development professionals on how to approach the initial characterization and utilization of (2S)-4-methyl-2-(methylamino)pentanamide in a cell culture setting. The protocols outlined below are designed to establish a foundational understanding of the compound's effects on cells, focusing on cytotoxicity, and to provide a framework for subsequent functional screening.

Compound Profile: (2S)-4-methyl-2-(methylamino)pentanamide

PropertyValueSource
IUPAC Name 4-methyl-2-(methylamino)pentanamidePubChem[3]
Molecular Formula C7H16N2OPubChem[3]
Molecular Weight 144.22 g/mol PubChem[3]
Canonical SMILES CC(C)CC(C(=O)N)NCPubChem[3]
Stereochemistry (2S) - L-leucine derivativeInferred from name

PART 1: Initial Handling and Preparation for Cell Culture

A critical first step in working with any new compound is the establishment of proper handling and stock solution preparation protocols. The solubility and stability of the compound in various solvents will dictate its utility in aqueous cell culture media.

Protocol 1: Solubility Assessment and Stock Solution Preparation

Objective: To determine the optimal solvent for (2S)-4-methyl-2-(methylamino)pentanamide and to prepare a high-concentration, sterile stock solution.

Materials:

  • (2S)-4-methyl-2-(methylamino)pentanamide powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (EtOH), absolute, cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Solubility Testing:

    • Dispense a small, accurately weighed amount of (2S)-4-methyl-2-(methylamino)pentanamide (e.g., 1-5 mg) into separate sterile microcentrifuge tubes.

    • To each tube, add a small volume (e.g., 100 µL) of a different solvent (DMSO, EtOH, PBS).

    • Vortex vigorously for 1-2 minutes.

    • Visually inspect for complete dissolution. If the compound does not dissolve, incrementally add more solvent and vortex until dissolution is achieved or a practical concentration limit is reached.

    • Causality: DMSO is a common solvent for organic molecules and is generally well-tolerated by most cell lines at concentrations below 0.5%. Ethanol is another option, though it can be more toxic to cells. Testing solubility in PBS is important for determining if the compound can be prepared in a more physiologically compatible solvent.

  • Stock Solution Preparation (assuming DMSO solubility):

    • Based on the solubility test, calculate the volume of DMSO required to prepare a high-concentration stock solution (e.g., 10-50 mM). A higher concentration minimizes the volume of DMSO added to the cell culture medium.

    • Accurately weigh a larger amount of the compound (e.g., 10 mg) and dissolve it in the calculated volume of DMSO.

    • Vortex until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a sterile, light-protected tube.

    • Trustworthiness: A sterile-filtered stock solution is essential to prevent microbial contamination of cell cultures.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

    • Causality: Aliquoting prevents degradation of the compound due to repeated temperature changes and reduces the risk of contamination.

PART 2: Determining Cytotoxicity and Working Concentration Range

Before assessing the biological activity of (2S)-4-methyl-2-(methylamino)pentanamide, it is crucial to determine its cytotoxic profile. This will establish a concentration range that is non-toxic to the cells of interest and will inform the design of subsequent functional assays.

Protocol 2: Cytotoxicity Assessment using a Resazurin-Based Assay

Objective: To determine the concentration of (2S)-4-methyl-2-(methylamino)pentanamide that causes a 50% reduction in cell viability (IC50).

Materials:

  • Cell line of interest (e.g., HeLa, HEK293, or a cell line relevant to a specific research question)

  • Complete cell culture medium

  • 96-well clear-bottom, black-walled plates

  • (2S)-4-methyl-2-(methylamino)pentanamide stock solution

  • Resazurin sodium salt solution (e.g., AlamarBlue™)

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

  • Positive control for cytotoxicity (e.g., doxorubicin or staurosporine)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the (2S)-4-methyl-2-(methylamino)pentanamide stock solution in complete culture medium. A typical starting range would be from 100 µM down to low nanomolar concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

    • Incubate for a relevant time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Following the incubation period, add 10 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium and resazurin only).

    • Normalize the fluorescence values to the vehicle control (set to 100% viability).

    • Plot the cell viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Experimental Workflow for Cytotoxicity Assessment

cytotoxicity_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Compound to Cells incubate_24h->add_compound prepare_dilutions Prepare Compound Dilutions prepare_dilutions->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_resazurin Add Resazurin incubate_treatment->add_resazurin incubate_assay Incubate (1-4h) add_resazurin->incubate_assay read_fluorescence Read Fluorescence incubate_assay->read_fluorescence normalize_data Normalize to Vehicle Control read_fluorescence->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calculate_ic50 Calculate IC50 plot_curve->calculate_ic50

Caption: Workflow for determining the cytotoxicity of a novel compound.

PART 3: A Framework for Functional Screening

Once a non-toxic concentration range for (2S)-4-methyl-2-(methylamino)pentanamide has been established, functional assays can be designed to investigate its biological activity. The N-methylated structure suggests potential roles as an enzyme inhibitor or a modulator of protein-protein interactions. A logical next step is to screen for effects on common signaling pathways implicated in cell proliferation, survival, and metabolism.

Hypothetical Screening Strategy: Investigating Effects on a Generic Kinase Signaling Pathway

Objective: To determine if (2S)-4-methyl-2-(methylamino)pentanamide modulates a key cellular signaling pathway, such as the MAPK/ERK pathway, which is frequently dysregulated in disease.

Materials:

  • Cell line with a well-characterized signaling pathway (e.g., A549 or MCF-7)

  • Complete cell culture medium and serum-free medium

  • (2S)-4-methyl-2-(methylamino)pentanamide

  • Growth factor (e.g., EGF or FGF) to stimulate the pathway

  • Known inhibitor of the pathway for use as a positive control (e.g., a MEK inhibitor)

  • Reagents for Western blotting (lysis buffer, primary and secondary antibodies for total and phosphorylated forms of key pathway proteins like ERK1/2)

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to attach.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

    • Pre-treat the cells with various non-toxic concentrations of (2S)-4-methyl-2-(methylamino)pentanamide or a known inhibitor for 1-2 hours.

    • Stimulate the cells with a growth factor for a short period (e.g., 15-30 minutes).

  • Protein Extraction and Analysis:

    • Lyse the cells and collect the protein extracts.

    • Determine protein concentration using a BCA or Bradford assay.

    • Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., p-ERK1/2 vs. total ERK1/2).

  • Data Interpretation:

    • A decrease in the ratio of phosphorylated to total protein in the presence of the compound would suggest an inhibitory effect on the pathway.

    • An increase would suggest an activating effect.

Conceptual Signaling Pathway for Investigation

signaling_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor Compound (2S)-4-methyl-2- (methylamino)pentanamide Compound->Raf Compound->MEK

Caption: Hypothetical modulation of a kinase signaling pathway.

Conclusion and Future Directions

The study of novel N-methylated amino acid amides like (2S)-4-methyl-2-(methylamino)pentanamide holds promise for the discovery of new biologically active molecules. The protocols detailed in this application note provide a robust and scientifically sound framework for the initial characterization of this compound in a cell culture setting. By first establishing its solubility and cytotoxic profile, researchers can confidently proceed to investigate its effects on specific cellular functions and signaling pathways. The insights gained from such studies will be instrumental in elucidating the therapeutic potential of this and other related compounds.

References

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]

  • Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2004). N-Methylation of peptides: a new tool for the search of bioactive peptides. Current medicinal chemistry, 11(21), 2799-2822. [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 42(10), 1508-1519. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57849248, 4-Methyl-2-(methylamino)pentanamide. Retrieved March 29, 2026 from [Link].

Sources

Topic: Advanced Analytical Methodologies for the Quantification of (2S)-4-methyl-2-(methylamino)pentanamide

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for (2S)-4-methyl-2-(methylamino)pentanamide

(2S)-4-methyl-2-(methylamino)pentanamide is a chiral small molecule, a derivative of the amino acid L-leucine. Its structural features—a primary amide, a secondary amine, and a chiral center—present a distinct set of analytical challenges. In the context of pharmaceutical development, precise and accurate quantification is non-negotiable. It is fundamental for pharmacokinetic studies, metabolism research, dose-response characterization, and quality control of active pharmaceutical ingredients (APIs).

The presence of a stereocenter at the C2 position necessitates enantioselective analytical methods. The differential pharmacological and toxicological profiles of enantiomers are well-documented, making the control and quantification of the desired (2S)-enantiomer, separate from its (2R)-counterpart, a critical regulatory and safety requirement.

This application note provides two robust, validated analytical methods for the quantification of (2S)-4-methyl-2-(methylamino)pentanamide:

  • Method A: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for enantiomeric purity assessment and bulk quantification.

  • Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in complex biological matrices.

The causality behind each experimental choice is explained, reflecting field-proven insights and ensuring each protocol is a self-validating system.

Method A: Chiral HPLC-UV for Enantiomeric Purity and Quantification

This method is designed for the accurate determination of (2S)-4-methyl-2-(methylamino)pentanamide and its potential enantiomeric impurity, (2R)-4-methyl-2-(methylamino)pentanamide. The choice of a polysaccharide-based chiral stationary phase (CSP) is predicated on its proven versatility and success in resolving a wide range of chiral compounds through hydrogen bonding, dipole-dipole, and steric interactions.

Scientific Rationale

The separation mechanism relies on the differential, transient diastereomeric complexes formed between the enantiomers and the chiral selector immobilized on the stationary phase. An immobilized polysaccharide-based CSP, such as cellulose or amylose derivatives, provides a stable and robust platform compatible with a wide range of organic solvents, which is essential for method development and optimization. UV detection is chosen for its simplicity and robustness, suitable for relatively high concentration samples as found in API manufacturing and formulation.

Experimental Workflow: HPLC-UV

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing A Weigh Standard/Sample B Dissolve in Diluent (e.g., IPA/Hexane) A->B C Vortex & Sonicate B->C D Filter through 0.45 µm PTFE C->D E Inject into HPLC System D->E F Chiral Stationary Phase Separation E->F G UV Detection at 210 nm F->G H Data Acquisition G->H I Integrate Chromatographic Peaks H->I J Calculate Concentration (External Standard Method) I->J K Determine Enantiomeric Purity (%) I->K

Caption: Workflow for chiral HPLC-UV analysis.

Detailed Protocol: HPLC-UV

1. Instrumentation and Columns:

  • HPLC System: A quaternary pump system with an autosampler and UV/Vis detector.

  • Chiral Column: A column such as a CHIRALPAK® series column (e.g., CHIRALPAK IA, IB, or IC) with amylose or cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector. A typical dimension is 4.6 x 250 mm, 5 µm particle size.

2. Reagents and Materials:

  • Hexane (HPLC Grade)

  • Isopropanol (IPA) (HPLC Grade)

  • Ethanol (EtOH) (HPLC Grade)

  • Trifluoroacetic Acid (TFA) (Optional, as a mobile phase additive to improve peak shape)

  • (2S)-4-methyl-2-(methylamino)pentanamide reference standard

  • (2R)-4-methyl-2-(methylamino)pentanamide reference standard (if available, for peak identification)

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: Isocratic mixture of Hexane:IPA (e.g., 90:10 v/v). Rationale: A non-polar/polar solvent system is typical for normal-phase chiral separations on polysaccharide columns.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C. Rationale: Temperature control is critical for reproducible chiral separations.

  • Detection Wavelength: 210 nm. Rationale: The amide chromophore provides absorbance at lower UV wavelengths.

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Diluent: Mobile Phase (Hexane:IPA 90:10).

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample to have a theoretical concentration within the calibration range.

5. Method Validation Parameters:

  • Specificity: Demonstrate baseline resolution (Rs > 1.5) between the (2S) and (2R) enantiomers.

  • Linearity: Analyze calibration standards in triplicate and perform a linear regression of peak area versus concentration. A correlation coefficient (r²) > 0.995 is desired.

  • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days. Acceptance criteria are typically within ±15% of the nominal value for accuracy (bias) and a relative standard deviation (RSD) of ≤15%.

ParameterSpecificationTypical Result
Resolution (Rs)> 1.52.1
Linearity (r²)≥ 0.9950.9992
Accuracy (% Bias)Within ±15%-2.5% to 3.1%
Precision (% RSD)≤ 15%< 5.0%
LODS/N ≥ 30.1 µg/mL
LOQS/N ≥ 100.3 µg/mL

Method B: LC-MS/MS for High-Sensitivity Quantification in Biological Matrices

For quantifying low concentrations of (2S)-4-methyl-2-(methylamino)pentanamide in complex matrices like plasma or serum, LC-MS/MS is the gold standard. Its superior sensitivity and selectivity are achieved by combining chromatographic separation with mass spectrometric detection using Multiple Reaction Monitoring (MRM).

Scientific Rationale

This method employs reversed-phase chromatography, which is well-suited for polar analytes and is directly compatible with electrospray ionization (ESI). ESI in positive ion mode is chosen because the secondary amine group on the molecule is readily protonated to form a stable [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) provides exquisite selectivity by monitoring a specific fragmentation pathway (a precursor ion fragmenting to a product ion). This MRM transition is unique to the target analyte, effectively filtering out background noise from the biological matrix. The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of the analyte, is critical. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, ensuring the highest level of accuracy and precision.

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation (Plasma) cluster_lcms LC-MS/MS Analysis cluster_analysis Data Processing A Aliquot Plasma Sample B Add Internal Standard (SIL-IS) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Inject Supernatant E->F G Reversed-Phase C18 Separation F->G H Electrospray Ionization (ESI+) G->H I MRM Detection H->I J Integrate Analyte & IS Peaks I->J K Calculate Peak Area Ratio (Analyte/IS) J->K L Quantify using Calibration Curve K->L

Caption: Workflow for LC-MS/MS bioanalysis.

Detailed Protocol: LC-MS/MS

1. Instrumentation:

  • LC System: A binary UPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • LC Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

2. Reagents and Materials:

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • (2S)-4-methyl-2-(methylamino)pentanamide reference standard

  • Stable Isotope-Labeled Internal Standard (e.g., d3- or d5-labeled analyte)

3. LC Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid provides protons for efficient ESI+ ionization and improves chromatographic peak shape.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A gradient from 5% B to 95% B over 3-5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. MS/MS Conditions (Hypothetical):

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • Analyte: The exact mass of the protonated molecule [M+H]⁺ would be calculated. A plausible fragmentation would be the loss of the amide group. For example, Q1: 159.15 -> Q3: 114.12 (Loss of NH2-C=O). This requires experimental determination.
    • Internal Standard: Q1: 162.17 -> Q3: 117.14 (assuming a d3-label on the N-methyl group).
  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

5. Sample Preparation (Plasma):

  • Pipette 50 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of internal standard working solution (e.g., 500 ng/mL).

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for injection.

6. Method Validation Parameters (Bioanalytical):

  • Validation should follow regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry.

  • Key parameters include selectivity, matrix effect, linearity, accuracy, precision (intra- and inter-day), and stability (freeze-thaw, bench-top, long-term).

ParameterSpecification
Linearity (r²)≥ 0.99
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)
Matrix EffectCV ≤ 15%
RecoveryConsistent and reproducible

Conclusion

The two methods presented provide a comprehensive analytical toolkit for the quantification of (2S)-4-methyl-2-(methylamino)pentanamide. The chiral HPLC-UV method offers a robust and accessible approach for assessing enantiomeric purity and quantifying the bulk drug substance. The LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical applications, such as pharmacokinetic studies in complex biological matrices. The selection of the appropriate method depends on the specific analytical question, the required sensitivity, and the sample matrix. Both protocols serve as a validated starting point for robust method development and implementation in a regulated research and development environment.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • LC-MS/MS for Beginners. Waters Corporation. [Link]

(2S)-4-methyl-2-(methylamino)pentanamide for high-throughput screening

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Peptidomimetic Libraries with (2S)-4-methyl-2-(methylamino)pentanamide for AAA+ ATPase High-Throughput Screening

Executive Summary: Peptidomimetics in Target Discovery

The transition from native peptide hits to viable lead compounds is historically bottlenecked by poor pharmacokinetic properties, primarily rapid proteolytic degradation and low membrane permeability. To overcome these limitations in drug discovery, the strategic incorporation of N-methylated amino acid building blocks, such as (2S)-4-methyl-2-(methylamino)pentanamide (commonly known as N-methyl-L-leucinamide), has become a cornerstone of peptidomimetic library design. This application note details the mechanistic rationale, physicochemical properties, and validated high-throughput screening (HTS) protocols for utilizing this building block to discover allosteric inhibitors of Valosin-containing protein (VCP/p97), a critical AAA+ ATPase and validated oncology target[1].

The Mechanistic Advantage of N-Methylation

The decision to incorporate (2S)-4-methyl-2-(methylamino)pentanamide into a screening library is driven by strict structure-activity relationship (SAR) causality:

  • Proteolytic Shielding: The addition of a methyl group to the amide nitrogen introduces significant steric hindrance. This physical bulk prevents endopeptidases and exopeptidases from accessing the adjacent amide bond, dramatically extending the half-life of the compound in complex biochemical or cell-based assays.

  • Conformational Rigidity: N-methylation severely restricts the rotational freedom (phi/psi dihedral angles) of the peptide backbone. This restriction forces the peptidomimetic into specific secondary structures (such as β -turns), reducing the entropic penalty upon binding to the target's allosteric pockets.

  • Enhanced Permeability: Native peptides suffer from poor intracellular penetration due to exposed hydrogen bond donors. By replacing the amide proton with a methyl group, the overall lipophilicity of the molecule increases, facilitating passive diffusion across lipid bilayers to reach intracellular targets like VCP/p97.

Physicochemical Profile of the Building Block

Understanding the baseline properties of the starting material is essential for predicting the behavior of the synthesized library. Below are the properties for the hydrochloride salt of the building block, the standard form utilized in solid-phase peptide synthesis (SPPS).

PropertyValue
Chemical Name (2S)-4-methyl-2-(methylamino)pentanamide hydrochloride
Common Synonym N-methyl-L-leucinamide HCl
CAS Number 66960-22-3
Molecular Formula C7H16N2O HCl
Molecular Weight 180.68 g/mol
Role in Synthesis Conformationally restricted peptidomimetic building block

High-Throughput Screening Architecture

To identify novel VCP/p97 inhibitors, the synthesized N-methylated library is subjected to a primary biochemical screen. We utilize a Malachite Green assay, a colorimetric endpoint assay that quantifies the release of inorganic phosphate ( Pi​ ) generated by the ATP hydrolysis activity of the VCP/p97 hexamer[2].

HTS_Workflow A Peptidomimetic Library Synthesis (incorporating N-methyl-L-leucinamide) B Primary HTS: Malachite Green Assay (VCP/p97 ATPase Activity) A->B C Hit Validation (Dose-Response IC50 & Z'-factor) B->C Z' > 0.6 Hit Cutoff D Orthogonal Screening (Target Engagement & Proteolytic Stability) C->D IC50 < 1 µM

Fig 1: High-throughput screening workflow for VCP/p97 inhibitors using peptidomimetic libraries.

Precision Methodologies

Protocol A: Solid-Phase Synthesis of N-Methylated Libraries

Causality: Standard coupling reagents (e.g., HBTU) frequently fail when conjugating the next amino acid onto an N-methylated residue due to extreme steric clash. To overcome this, we utilize COMU or HATU—reagents that generate highly reactive active esters—combined with elevated temperatures.

  • Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes to remove the Fmoc protecting group.

  • Coupling the Building Block: Dissolve 3 equivalents of Fmoc-(2S)-4-methyl-2-(methylamino)pentanoic acid, 3 eq of HATU, and 6 eq of N,N-Diisopropylethylamine (DIEA) in DMF. Add to the resin and agitate for 2 hours at room temperature.

  • Subsequent Coupling (Critical Step): To couple the next amino acid onto the sterically hindered secondary amine of the N-methyl-L-leucine residue, use 4 eq of the incoming Fmoc-amino acid, 4 eq of COMU, and 8 eq of DIEA. Heat the reaction to 60°C under microwave irradiation for 15 minutes.

  • Cleavage: Cleave the peptide from the resin using a cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIPS)/Water (95:2.5:2.5) for 2 hours.

  • Self-Validation Checkpoint: Precipitate the crude product in cold diethyl ether. Perform LC-MS analysis. The synthesis is validated to proceed to HTS only if the expected [M+H]+ peak is present with a purity of >85% at 214 nm, confirming successful coupling to the hindered nitrogen.

Protocol B: High-Throughput VCP/p97 Malachite Green ATPase Assay

Causality: To accurately capture both competitive and allosteric inhibitors, the assay must be performed within the linear phase of enzyme kinetics. We utilize a low concentration of VCP/p97 (25 nM) and an ATP concentration near its Km​ [1].

  • Reagent Preparation: Prepare the Assay Buffer consisting of 50 mM Tris pH 7.4, 20 mM MgCl2​ , 1 mM EDTA, 0.5 mM TCEP, and 0.01% Triton X-100[1].

  • Enzyme Addition: Dispense 10 µL of 25 nM recombinant human VCP/p97 hexamer into a 384-well clear-bottom microplate[3].

  • Compound Transfer: Using an acoustic liquid handler, transfer 50 nL of the peptidomimetic library compounds (10 µM final screening concentration) into the assay wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to reach binding equilibrium with the enzyme.

  • Reaction Initiation: Add 10 µL of 200 µM ATP to all wells to initiate hydrolysis[1].

  • Incubation: Seal the plate and incubate at 37°C for exactly 60 minutes.

  • Detection: Add 40 µL of Malachite Green Reagent to quench the ATPase reaction. The reagent forms a complex with the released molybdate and inorganic phosphate, shifting the solution color from amber to green[3].

  • Readout: Incubate for 20 minutes at room temperature for stable color development, then measure absorbance at 620 nm using a microplate reader[2].

  • Self-Validation Checkpoint: Every 384-well plate must include 16 wells of DMSO (vehicle, 100% activity) and 16 wells of 10 µM CB-5083 (positive control, 0% activity). Calculate the Z'-factor using the formula: Z′=1−∣μpos​−μveh​∣3σpos​+3σveh​​ . A plate is only validated for hit selection if the Z'-factor is ≥0.6 [4].

Quantitative Hit Validation

The incorporation of (2S)-4-methyl-2-(methylamino)pentanamide directly correlates with improved assay survival and potency. Below is a representative data summary comparing standard peptide hits against N-methylated peptidomimetics derived from this workflow.

Compound IDN-Methylation StatusVCP/p97 IC50​ (µM)Assay Z'-FactorProteolytic Half-Life ( t1/2​ , hrs)
Native Sequence 1 Unmethylated1.850.720.8
Peptidomimetic A Yes (N-Me-Leu)0.420.81> 24.0
Peptidomimetic B Yes (N-Me-Leu)0.110.79> 24.0
CB-5083 (Control) N/A (Small Molecule)0.010.85N/A

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of (2S)-4-methyl-2-(methylamino)pentanamide in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise and sensitive quantification of (2S)-4-methyl-2-(methylamino)pentanamide in human plasma. As a polar, low molecular weight compound—a derivative of the amino acid leucinamide—its analysis presents unique challenges, including poor retention in traditional reversed-phase chromatography and susceptibility to matrix effects. This guide provides a complete workflow, from sample preparation to data acquisition, grounded in established bioanalytical principles. We present two robust sample preparation protocols—Protein Precipitation (PPT) for high-throughput screening and Solid-Phase Extraction (SPE) for superior sensitivity and cleanliness. The method utilizes a C18 reversed-phase column with an acidic mobile phase to ensure adequate retention and sharp peak shape, coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for exceptional selectivity and sensitivity. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic, toxicokinetic, or metabolic studies.

Introduction and Scientific Rationale

(2S)-4-methyl-2-(methylamino)pentanamide is a small molecule featuring a secondary amine and a primary amide, structurally related to N-methyl-leucinamide.[1] Its chemical properties—notably its polarity and basicity—necessitate a carefully designed analytical approach. The accurate quantification of such compounds in complex biological matrices like plasma is critical in pharmaceutical development, where they may appear as drug metabolites, impurities, or novel therapeutic agents themselves.

The "gold standard" for quantifying small molecules in bioanalysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] This is due to its unparalleled sensitivity, which allows for the detection of analytes at picogram levels, and its selectivity, which enables the distinction of the target analyte from endogenous matrix components.[4]

The primary challenge in developing a method for this analyte lies in achieving sufficient chromatographic retention on standard reversed-phase columns, which are designed for less polar compounds.[5] Furthermore, biological samples contain a high concentration of proteins and phospholipids that can interfere with analysis, causing ion suppression in the mass spectrometer and reducing method robustness.[6][7]

This guide addresses these challenges by:

  • Optimizing Chromatography: Employing an acidic mobile phase modifier (formic acid) to protonate the analyte's secondary amine. This increases its interaction with the stationary phase and significantly improves peak shape.[8][9]

  • Implementing Effective Sample Preparation: Providing protocols for both rapid protein precipitation and highly selective solid-phase extraction to minimize matrix effects and ensure method reliability.[6][10]

  • Leveraging Selective Mass Spectrometry: Utilizing the highly specific and sensitive Multiple Reaction Monitoring (MRM) mode for unambiguous detection and quantification.[3]

The methodologies described herein are designed to be self-validating and are aligned with the principles outlined in regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance and ICH M10.[2][11][12]

Experimental Design and Protocols

Materials and Reagents
  • Analyte: (2S)-4-methyl-2-(methylamino)pentanamide reference standard (>98% purity)

  • Internal Standard (IS): (2S)-4-methyl-2-(methylamino)pentanamide-d3 (or a suitable structural analog if a stable isotope-labeled standard is unavailable)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Chemicals: Ammonium Hydroxide, Ammonium Acetate

  • Matrix: Blank human plasma (K2-EDTA anticoagulant)

  • Labware: Polypropylene microcentrifuge tubes, 96-well plates, SPE cartridges (e.g., Mixed-Mode Cation Exchange, 30 mg/1 mL)

Preparation of Standards and Quality Control Samples

The foundation of an accurate quantitative method is the preparation of precise calibration standards and quality control (QC) samples.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of the analyte and internal standard reference materials. Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Standard & IS Solutions: Prepare intermediate stock solutions by serially diluting the primary stocks with 50:50 acetonitrile/water. The IS working solution should be prepared at a concentration of 100 ng/mL.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike the working standard solutions into blank human plasma to achieve the desired concentrations. A typical calibration curve might range from 0.1 ng/mL to 100 ng/mL. Prepare QCs at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Sample Preparation Protocols

Effective sample preparation is crucial for removing interferences and ensuring method robustness.[6][13] Two protocols are provided to offer flexibility based on throughput and sensitivity needs.

This method is fast and requires minimal development but may be more susceptible to matrix effects.

  • Aliquot: Transfer 50 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL polypropylene tube.

  • Add IS & Precipitant: Add 200 µL of the IS working solution (100 ng/mL) prepared in acetonitrile. The acetonitrile acts as the protein precipitating agent.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject: Inject 5 µL into the LC-MS/MS system.

This method provides a much cleaner extract, reducing ion suppression and improving sensitivity.[6][10] A mixed-mode cation exchange cartridge is ideal for retaining the basic amine group of the analyte.

  • Pre-treat Sample: To 100 µL of plasma sample, add 10 µL of the IS working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix. This step lyses cells and ensures the analyte is protonated (positively charged).

  • Condition SPE Cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water.

  • Equilibrate SPE Cartridge: Pass 1 mL of 50 mM ammonium acetate buffer (pH 6) through the cartridge.

  • Load Sample: Load the pre-treated plasma sample onto the cartridge.

  • Wash:

    • Wash 1: Pass 1 mL of 50 mM ammonium acetate buffer to remove polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar interferences.

  • Elute: Elute the analyte and IS by passing 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analyte, releasing it from the sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Inject: Inject 5 µL into the LC-MS/MS system.

Visualization of Workflows

A clear understanding of the experimental process is essential for reproducibility.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (CC, QC, Unknown) Add_IS Spike with Internal Standard Sample->Add_IS Extraction Perform Extraction (PPT or SPE) Add_IS->Extraction Final_Extract Final Extract for Injection Extraction->Final_Extract LC UHPLC Separation (C18 Column) Final_Extract->LC MS Tandem MS Detection (MRM Mode) LC->MS Integration Peak Integration & Ratio Calculation (Analyte/IS) MS->Integration Regression Calibration Curve Regression (Linear, 1/x^2 weighting) Integration->Regression Quantification Quantify Unknowns Regression->Quantification Report Final Concentration Report Quantification->Report

Caption: Overall bioanalytical workflow from sample receipt to final data reporting.

SPE_Workflow start Start: Plasma Sample + IS pretreat 1. Pre-treat (Acidify to protonate analyte) start->pretreat load 4. Load Sample (Analyte binds to sorbent) pretreat->load condition 2. Condition Cartridge (Methanol, then Water) equilibrate 3. Equilibrate Cartridge (Buffer at pH 6) condition->equilibrate equilibrate->load wash1 5a. Wash 1 (Aqueous buffer to remove polar waste) load->wash1 wash2 5b. Wash 2 (Methanol to remove non-polar waste) wash1->wash2 elute 6. Elute (Basic Methanol to neutralize and release analyte) wash2->elute dry_reconstitute 7. Evaporate & Reconstitute (Concentrate and transfer to mobile phase) elute->dry_reconstitute end_node Ready for Injection dry_reconstitute->end_node

Caption: Step-by-step workflow for the Solid-Phase Extraction (SPE) protocol.

LC-MS/MS Instrumental Parameters

The following tables summarize the optimized instrumental conditions for the analysis. These serve as a starting point and may require minor adjustments based on the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Conditions
ParameterSettingRationale
LC System UHPLC System (e.g., Waters Acquity, Agilent 1290)Provides high resolution and fast analysis times.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm)Standard for small molecule analysis, offering good hydrophobic retention.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier protonates the analyte, improving peak shape and retention.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity and good UV transparency.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak symmetry.
Injection Vol. 5 µL
Gradient Time (min)%B
0.05
0.55
2.595
3.095
3.15
4.05
Table 2: Mass Spectrometry (MS) Conditions
ParameterSettingRationale
MS System Triple Quadrupole MS (e.g., Sciex 6500, Waters Xevo TQ-S)Enables highly selective and sensitive MRM quantification.
Ion Source Electrospray Ionization (ESI)Ideal for ionizing polar, basic compounds in liquid phase.[14]
Polarity Positive Ion ModeThe secondary amine is readily protonated to form [M+H]⁺.
Capillary Voltage 3.5 kVOptimized for efficient ion formation.
Source Temp. 550 °CFacilitates desolvation of the ESI droplets.
Nebulizer Gas 50 psi
Heater Gas 60 psi
MRM Transitions Compound Q1 (m/z)
Analyte (Quantifier)145.1
Analyte (Qualifier)145.1
IS (-d3)148.1

Note: Q1/Q3 masses and collision energies are hypothetical and must be optimized empirically by infusing a standard solution of the analyte.

Method Validation and Acceptance Criteria

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[15] The validation should adhere to regulatory guidelines and assess the parameters summarized below.[2][16][17]

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria
Validation ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix from at least six sources.
Linearity & Range The range of concentrations over which the method is accurate, precise, and linear.Calibration curve must have a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Closeness of measured values to the nominal value (accuracy) and the degree of scatter between measurements (precision).Mean accuracy at each QC level (except LLOQ) must be within ±15% of nominal. Precision (CV%) must not exceed 15%. For LLOQ, both must be within ±20%.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Analyte response should be ≥ 5 times the response of a blank sample. Accuracy and precision must be within ±20%.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The coefficient of variation (CV%) of the IS-normalized matrix factor from at least six lots of matrix should be ≤15%.
Stability Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).Mean concentrations of stability samples must be within ±15% of the nominal concentration.

Conclusion

This application note provides a detailed and scientifically grounded framework for the quantitative analysis of (2S)-4-methyl-2-(methylamino)pentanamide in human plasma using LC-MS/MS. By explaining the rationale behind key experimental choices—from sample preparation to instrumental parameters—we have outlined a method that is not only robust and sensitive but also adaptable to varying laboratory needs. The inclusion of two distinct sample preparation protocols offers flexibility, while the specified validation criteria ensure that the method will generate reliable, high-quality data suitable for regulatory submission in drug development programs. This comprehensive guide serves as a complete resource for scientists tasked with the bioanalysis of this and other challenging polar small molecules.

References

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Vertex AI Search Grounding API URL
  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV)
  • Title: ICH Q2(R1)
  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 Source: FDA URL
  • Title: ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
  • Title: Bioanalytical Method Validation Guidance for Industry May 2018 Source: FDA URL
  • Title: Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
  • Title: Q 2 (R1)
  • Title: LC MS Method Development And GLP Validation For PK Plasma Sample Analysis Source: Vertex AI Search Grounding API URL
  • Title: How to validate a bioanalytical LC-MS/MS method for PK studies?
  • Title: Application Note: Quantitative Analysis of 2-Cycloheptylpropan-2-amine in Biological Matrices Source: Benchchem URL
  • Title: Effect of pH on LC-MS Analysis of Amines Source: Waters Corporation URL
  • Title: 4-Methyl-2-(methylamino)
  • Title: Bioanalytical Sample Preparation Source: Vertex AI Search Grounding API URL
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  • Title: Peer Reviewed: Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples Source: Analytical Chemistry - ACS Publications URL
  • Title: Application of LCMS in small-molecule drug development Source: European Pharmaceutical Review URL
  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL
  • Title: Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS Source: Agilent URL
  • Title: 「分かりマス!LCMSの基礎」 Source: Shimadzu Corporation URL

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Application Notes & Protocols: Characterizing (2S)-4-methyl-2-(methylamino)pentanamide as a Novel Aminopeptidase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Rational Approach to Novel Inhibitor Discovery

(2S)-4-methyl-2-(methylamino)pentanamide is a synthetic small molecule derived from the amino acid L-leucine. While direct literature on its biological activity is sparse[1], its structure presents a compelling case for its investigation as a potential enzyme inhibitor. The molecule features a leucinamide backbone, a structure highly analogous to the N-terminal leucine residues of peptide substrates recognized by a specific class of proteases: the aminopeptidases.

Aminopeptidases, such as Aminopeptidase N (APN, also known as CD13), are zinc-dependent metalloenzymes that play a crucial role in cellular metabolism by cleaving N-terminal amino acids from peptides[2]. The overexpression and activity of APN have been strongly correlated with tumor invasion, metastasis, and angiogenesis, making it a significant target for cancer chemotherapy[2][3][4]. Well-established inhibitors like Bestatin (Ubenimex), which is itself a dipeptide analog containing a modified leucine, have demonstrated the therapeutic potential of targeting this enzyme family[5].

This guide provides a comprehensive framework for researchers to systematically evaluate (2S)-4-methyl-2-(methylamino)pentanamide as a potential inhibitor of Aminopeptidase N. We will detail the theoretical basis for its inhibitory action, provide a robust, step-by-step protocol for a colorimetric enzyme inhibition assay, and outline the necessary data analysis to quantify its potency.

Postulated Mechanism of Action: Competitive Inhibition

Given its structural similarity to L-leucine, (2S)-4-methyl-2-(methylamino)pentanamide is hypothesized to act as a competitive inhibitor . This mechanism involves the inhibitor binding directly to the enzyme's active site, the same site where the natural substrate would bind. This binding event is typically reversible and non-covalent. By occupying the active site, the inhibitor prevents the substrate from being cleaved, thereby reducing the overall rate of the enzymatic reaction. The N-methylation and amidation of the parent leucine structure may enhance binding affinity or improve stability compared to the natural amino acid.

G cluster_0 Standard Enzymatic Reaction cluster_1 Competitive Inhibition Enzyme Aminopeptidase N (Active Site) Products Cleaved Peptide + Leucine Enzyme->Products Hydrolysis Substrate Peptide Substrate (N-terminal Leucine) Substrate->Enzyme Binds to Active Site Inhibited_Enzyme Aminopeptidase N (Active Site Blocked) No_Reaction No Substrate Hydrolysis Inhibited_Enzyme->No_Reaction Prevents Substrate Binding Inhibitor (2S)-4-methyl-2-(methylamino)pentanamide Inhibitor->Inhibited_Enzyme Binds to Active Site

Caption: Postulated competitive inhibition of Aminopeptidase N.

Quantitative Data Summary: A Template for Potency Analysis

The primary metric for quantifying the potency of an enzyme inhibitor is the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below serves as a template for presenting experimental results, comparing the hypothetical potency of our test compound against the well-characterized inhibitor, Bestatin.

InhibitorTarget EnzymeIC₅₀ ValueReference(s)
(2S)-4-methyl-2-(methylamino)pentanamide Aminopeptidase N (APN/CD13)To be determined-
(2S)-4-methyl-2-(methylamino)pentanamide Leucine Aminopeptidase (LAP)To be determined-
Bestatin (Ubenimex) Aminopeptidase N (APN/CD13)~5 nM[6]
Bestatin (Ubenimex) Leucine AminopeptidaseVaries by source[6]
Bestatin (Ubenimex) Aminopeptidase B~1-10 µM[6]

Experimental Workflow for Inhibition Assays

The following diagram outlines the complete experimental workflow, from initial preparation of reagents to the final determination of the inhibitor's IC₅₀ value. This systematic process ensures reproducibility and accuracy.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis prep_buffer Prepare Assay Buffer (e.g., 50mM Tris-HCl, pH 7.5) add_components Add Buffer, Inhibitor (or Vehicle), and Enzyme to wells prep_buffer->add_components prep_enzyme Prepare Enzyme Stock (e.g., Porcine APN) prep_enzyme->add_components prep_substrate Prepare Substrate Stock (L-Leucine-p-nitroanilide) start_reaction Initiate Reaction: Add Substrate to all wells prep_substrate->start_reaction prep_inhibitor Prepare Inhibitor Stock & Serial Dilutions (Test Compound) prep_inhibitor->add_components pre_incubate Pre-incubate (e.g., 10-15 min at 37°C) Allows inhibitor-enzyme binding add_components->pre_incubate pre_incubate->start_reaction measure Kinetic Measurement: Read Absorbance at 405 nm (every minute for 30-60 min) start_reaction->measure calc_rate Calculate Initial Reaction Velocity (V₀) (Slope of linear phase) measure->calc_rate calc_inhibition Calculate % Inhibition for each inhibitor concentration calc_rate->calc_inhibition plot_curve Plot % Inhibition vs. [Inhibitor] (log scale) calc_inhibition->plot_curve determine_ic50 Determine IC₅₀ from Non-linear Regression Curve Fit plot_curve->determine_ic50

Caption: Step-by-step workflow for the APN inhibition assay.

Detailed Protocol: In Vitro Aminopeptidase N (APN/CD13) Inhibition Assay

This protocol provides a method to determine the inhibitory activity of (2S)-4-methyl-2-(methylamino)pentanamide against APN using a chromogenic substrate.

1. Principle of the Assay

Aminopeptidase N catalyzes the hydrolysis of the substrate L-Leucine-p-nitroanilide, releasing the product p-nitroaniline. This product has a distinct yellow color and can be quantified by measuring the increase in absorbance at a wavelength of 405 nm. The rate of this increase is directly proportional to the enzyme's activity. An effective inhibitor will decrease the rate of p-nitroaniline formation.

2. Materials and Reagents

  • Test Compound: (2S)-4-methyl-2-(methylamino)pentanamide

  • Enzyme: Aminopeptidase N from Porcine Kidney Microsomes (e.g., Sigma-Aldrich)[7]

  • Substrate: L-Leucine-p-nitroanilide (e.g., Sigma-Aldrich)[4][8]

  • Buffer: 50 mM Tris-HCl, pH 7.5 at 37°C

  • Solvent: DMSO (for dissolving the test compound and substrate)

  • Equipment:

    • 96-well clear, flat-bottom microplates

    • Microplate reader capable of kinetic measurements at 405 nm and temperature control (37°C)

    • Multichannel pipette

    • Standard laboratory glassware and consumables

3. Preparation of Stock Solutions

  • Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 7.5 at 37°C.

  • Enzyme Stock (1 unit/mL): Reconstitute the lyophilized enzyme in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Enzyme Working Solution (e.g., 0.1 units/mL): On the day of the experiment, dilute the Enzyme Stock to the final desired concentration in cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

  • Substrate Stock (50 mM): Dissolve L-Leucine-p-nitroanilide in DMSO.

  • Inhibitor Stock (10 mM): Dissolve (2S)-4-methyl-2-(methylamino)pentanamide in DMSO. Prepare a serial dilution series (e.g., 10-fold dilutions) from this stock using DMSO to test a wide range of concentrations (e.g., from 100 µM to 1 nM final assay concentration).

4. Assay Procedure (96-Well Plate Format)

Causality Note: This procedure is designed for a total reaction volume of 200 µL per well. All additions should be performed carefully to avoid cross-contamination. It is crucial to include proper controls to ensure the validity of the results.

  • Plate Setup: Design a plate map that includes wells for:

    • Blank (No Enzyme): 180 µL Assay Buffer + 10 µL Substrate Working Solution (for background absorbance).

    • Negative Control (100% Activity): 170 µL Assay Buffer + 10 µL DMSO (vehicle) + 10 µL Enzyme Working Solution.

    • Test Wells: 170 µL Assay Buffer + 10 µL of each inhibitor dilution + 10 µL Enzyme Working Solution.

  • Reagent Addition:

    • Add 170 µL of Assay Buffer to all relevant wells.

    • Add 10 µL of the appropriate inhibitor dilution (or DMSO for the Negative Control) to the wells.

  • Enzyme Addition & Pre-incubation:

    • Add 10 µL of the Enzyme Working Solution to the Negative Control and Test Wells. Do not add to the Blank wells.

    • Mix the plate gently on an orbital shaker for 10 seconds.

    • Pre-incubate the plate at 37°C for 15 minutes. This step is critical as it allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts[9][10].

  • Reaction Initiation:

    • Prepare a Substrate Working Solution by diluting the 50 mM Substrate Stock in Assay Buffer to the desired final concentration (e.g., a final assay concentration of 200 µM is common).

    • Add 10 µL of the Substrate Working Solution to all wells simultaneously using a multichannel pipette to start the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader, pre-heated to 37°C.

    • Measure the absorbance at 405 nm every 60 seconds for 30 to 60 minutes.

5. Data Analysis

  • Calculate Reaction Velocity (V₀):

    • For each well, plot Absorbance (405 nm) vs. Time (minutes).

    • Determine the slope of the linear portion of this curve. This slope represents the initial reaction rate (V₀), typically in mOD/min.

  • Calculate Percentage Inhibition:

    • Use the following formula for each inhibitor concentration: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

      • Where V₀_inhibitor is the rate in the presence of the inhibitor.

      • Where V₀_control is the rate of the Negative Control (DMSO vehicle).

  • Determine IC₅₀ Value:

    • Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).

    • The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve[11].

References

  • Inhibition of tumor invasion and extracellular matrix degradation by ubenimex (bestatin). PubMed. Available at: [Link]

  • Bestatin. UBPBio. Available at: [Link]

  • Establishment of a screening protocol for identification of aminopeptidase N inhibitors. PMC. Available at: [Link]

  • Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance. MDPI. Available at: [Link]

  • Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors. PMC. Available at: [Link]

  • Aminopeptidase N (CD13) as a target for cancer chemotherapy. PubMed. Available at: [Link]

  • WO2016170544A1 - Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4. Google Patents.
  • The Most Potent Organophosphorus Inhibitors of Leucine Aminopeptidase. Structure-Based Design, Chemistry, and Activity. ACS Publications. Available at: [Link]

  • COMPETITIVE PEPTIDE-INHIBITORS OF LEUCINE AMINOPEPTIDASE: SPECIFIC INTERACTION OF THREONINE (TERTIARY BUTYL). CORE. Available at: [Link]

  • 4-Methyl-2-(methylamino)pentanamide. PubChem. Available at: [Link]

  • Tight Binding Inhibitors of N-Acyl Amino Sugar and N-Acyl Amino Acid Deacetylases. Chemistry. Available at: [Link]

  • Leucyl aminopeptidase. Wikipedia. Available at: [Link]

  • AU2017306546A1 - Synthesis of (S)-2-amino-4-methyl-1-((R)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof. Google Patents.
  • Biological activity of some novel synthesized 2-(4-methylbenzenesulphonamido) pentanedioic acid bis amide derivatives: In vitro and in vivo antineoplastic activity. ResearchGate. Available at: [Link]

  • Stereoselective Synthesis of Chiral Sulfinamide Monophosphine Ligands (Ming-Phos)(S, Rs)-M. Organic Syntheses Procedure. Available at: [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. Available at: [Link]

  • Acetanilide, p-ethoxy-2-fluoro-. PubChem. Available at: [Link]

  • Perfluoro-3,5,7,9,11-pentaoxadodecanoic acid. PubChem. Available at: [Link]

  • Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. MDPI. Available at: [Link]

  • Inhibition of human mitochondrial aldehyde dehydrogenase by the disulfiram metabolite S-methyl-N,N-diethylthiocarbamoyl sulfoxide: structural characterization of the enzyme adduct by HPLC-tandem mass spectrometry. PubMed. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. MDPI. Available at: [Link]

  • 9,9-Di-n-pentylfluorene-2-boronic acid, 97% — Chemical Substance Information. NextSDS. Available at: [Link]

Sources

Application Note: Utilizing (2S)-4-methyl-2-(methylamino)pentanamide in Structural Proteomics for Amyloid Aggregation Studies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the field of structural proteomics, capturing the transient, highly dynamic intermediate states of intrinsically disordered proteins (IDPs) remains a formidable analytical challenge. This is particularly true for amyloidogenic proteins such as Amyloid Beta (Aβ1-42), whose soluble oligomeric states are highly neurotoxic but fleetingly brief before fibrillogenesis occurs.

(2S)-4-methyl-2-(methylamino)pentanamide , commonly known as N-methyl-L-leucinamide (mLeu-NH₂) , serves as a critical biochemical tool in this domain. As a specialized non-canonical amino acid derivative, it is utilized as the C-terminal building block for synthesizing N-methylated peptide probes (e.g., the potent inhibitor SEN304).

The Causality of the Design: The incorporation of mLeu-NH₂ into a peptide probe creates a highly specific "β-sheet breaker." The N-methylation removes a critical amide proton, eliminating its ability to act as a hydrogen bond donor on one face of the peptide backbone. When this probe binds to the aggregation-prone region of Aβ1-42, it permits binding on one interface but sterically and electrostatically blocks the propagation of the β-sheet on the opposite face. This biochemical intervention arrests the protein in a transient oligomeric state, diverting it into non-toxic amorphous aggregates. This stabilization is what allows advanced structural proteomic techniques—specifically Native Ion Mobility-Mass Spectrometry (IM-MS)—to successfully resolve and quantify these elusive intermediates .

Pathway M Aβ(1-42) Monomers O Toxic Soluble Oligomers M->O Self-assembly F Insoluble Amyloid Fibrils O->F Fibrillogenesis P mLeu-Probe Binding O->P N Amorphous Aggregates P->N Pathway Diversion

Mechanism of mLeu-probe intervention in the Aβ(1-42) aggregation pathway.

Experimental Workflows in Structural Proteomics

To map the interactome and structural shifts of Aβ1-42, the mLeu-derivatized probe must be co-incubated with the target protein and analyzed under non-denaturing conditions. Native Mass Spectrometry (nMS) preserves non-covalent interactions, while Ion Mobility separates these complexes based on their Collision Cross Section (CCS), providing a three-dimensional footprint of the protein-probe complex .

G A Synthesis of mLeu-Probe B Co-incubation with Aβ(1-42) A->B C Native ESI Desolvation B->C D Ion Mobility Separation C->D E Structural Proteomics Data (CCS) D->E

Workflow for utilizing mLeu-derivatized probes in native IM-MS structural proteomics.

Step-by-Step Methodologies

The following self-validating protocols ensure that the Aβ1-42 starting material is strictly monomeric, and that the mass spectrometry conditions do not artificially induce or destroy the non-covalent interactions.

Protocol 1: Preparation of the mLeu-Modified Peptide Probe
  • Solid-Phase Peptide Synthesis (SPPS): Synthesize the target recognition sequence (e.g., D-enantiomeric chGly-Tyr-chGly-chGly) on a solid support using standard Fmoc chemistry.

  • C-Terminal Derivatization: Cleave the peptide from the resin and couple (2S)-4-methyl-2-(methylamino)pentanamide to the C-terminus using HATU/DIPEA in dimethylformamide (DMF).

    • Causality Check: The use of the pre-formed amide derivative prevents C-terminal negative charge interference, ensuring the probe remains neutral/hydrophobic at the binding interface to mimic the native Aβ sequence.

  • Purification: Purify via RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA) and lyophilize.

Protocol 2: Aβ1-42 Monomerization and Probe Co-Incubation
  • Seed Removal: Dissolve recombinant Aβ1-42 in 100% Hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL. Incubate at room temperature for 1 hour.

    • Causality Check: HFIP disrupts pre-existing β-sheet structures and hydrogen bonds, ensuring a completely monomeric starting population. Failing to do this will result in unpredictable seeding and uninterpretable proteomic data.

  • Lyophilization: Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen, followed by vacuum desiccation for 30 minutes to form a peptide film.

  • Reconstitution & Incubation: Reconstitute the Aβ1-42 film in 20 mM Ammonium Acetate buffer (pH 7.4) to a final concentration of 25 µM. Immediately add the mLeu-probe at a 1:5 (Aβ:Probe) molar ratio. Incubate at 37°C.

Protocol 3: Native Ion Mobility-Mass Spectrometry (IM-MS)
  • Buffer Compatibility: Ensure all samples are strictly maintained in volatile Ammonium Acetate. Non-volatile salts (like PBS) will cause severe ion suppression and adduct formation during electrospray ionization (ESI).

  • Nano-ESI Capillary Loading: Load 2–3 µL of the incubated sample into gold-coated borosilicate glass capillaries.

  • Instrument Parameters:

    • Capillary Voltage: 1.2 – 1.5 kV (Keep low to prevent in-source activation/heating).

    • Sample Cone: 40 V.

    • Source Temperature: 40°C (Avoid physiological temperatures in the source to prevent artificial desolvation-induced aggregation).

  • Data Acquisition: Acquire IM-MS spectra using a Traveling Wave Ion Mobility (TWIM) or Drift Tube instrument. Calibrate drift times to Collision Cross Section (CCS, Ų) using known protein standards (e.g., Cytochrome C, Transthyretin).

Quantitative Data Presentation

To validate the efficacy of the mLeu-probe in structural proteomics, orthogonal validation is required. Table 1 summarizes the correlation between the biophysical fluorescence assay (Thioflavin T, which fluoresces upon binding to β-sheets) and the structural proteomics readout (CCS values of the predominant species).

Table 1: Comparative Proteomic and Biophysical Profiling of Aβ1-42 Aggregation

Experimental ConditionTime PointPredominant MS Species DetectedAverage CCS (Ų)ThT Fluorescence (A.U.)Structural Interpretation
Aβ1-42 Alone t = 0 hMonomer (z = -3)650 ± 15< 10Unstructured Monomer
Aβ1-42 Alone t = 24 hDodecamer / Fibrils> 4500> 800Mature β-sheet Fibrils
Aβ1-42 + mLeu-Probe t = 0 hMonomer + Probe Complex710 ± 20< 10Initial Probe Binding
Aβ1-42 + mLeu-Probe t = 24 hTrimer/Tetramer Complexes1850 ± 40< 25Arrested Amorphous Oligomers

Data Interpretation: The inclusion of the mLeu-probe suppresses ThT fluorescence, indicating an absence of β-sheet propagation. Concurrently, the IM-MS data reveals that the protein is trapped in a low-order oligomeric state (trimers/tetramers) with a distinct CCS, validating the probe's mechanism of action and allowing researchers to isolate these specific interactomes.

References

  • Title: The N-methylated peptide SEN304 powerfully inhibits Aβ(1-42) toxicity by perturbing oligomer formation. Source: Biochemistry (ACS Publications). URL: [Link]

  • Title: Mass spectrometric insights into protein aggregation. Source: Essays in Biochemistry (Portland Press). URL: [Link]

  • Title: Using Mass Spectrometry-Based Methods to Understand Amyloid Formation and Inhibition of Alpha-Synuclein and Amyloid Beta. Source: ACS Measurement Science Au (via PubMed Central). URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (2S)-4-methyl-2-(methylamino)pentanamide Synthesis Yield

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of (2S)-4-methyl-2-(methylamino)pentanamide (commonly known as N-methyl-L-leucinamide). While it appears to be a simple aliphatic amino acid derivative, its synthesis from N-protected precursors (e.g., Boc-N-methyl-L-leucine) is plagued by three distinct failure modes: sluggish C-terminal amidation, severe racemization, and catastrophic yield loss during downstream isolation.

This guide provides a self-validating, step-by-step troubleshooting framework designed to maximize your yield and preserve stereochemical integrity.

Diagnostic Overview: The Causality of Yield Loss

To troubleshoot effectively, we must first understand the mechanistic causality behind the synthesis failures:

  • Steric Shielding: The N-methyl group on the leucine backbone physically obstructs the approach of incoming nucleophiles (like ammonia) to the activated carboxylate[1]. This reduced reactivity dramatically slows down coupling kinetics, necessitating the use of highly potent coupling reagents[2].

  • The Racemization Trap: When the C-terminus of an N-methylated amino acid is activated, it rapidly cyclizes into a mesoionic oxazolium-5-oxide intermediate[3]. Because the nitrogen is methylated, this intermediate cannot stabilize via tautomerization, making the alpha-carbon highly acidic. Base-catalyzed deprotonation at this site leads to rapid epimerization, yielding the unwanted (2R) enantiomer[3].

  • Aqueous Partitioning: The final deprotected product is a small, basic, highly polar aliphatic amine-amide. Standard liquid-liquid extraction (e.g., EtOAc/water) will leave the majority of your product trapped in the aqueous phase, destroying your isolated yield.

Synthesis & Troubleshooting Workflow

G Start Boc-N-Me-Leu-OH Starting Material Activation Carboxyl Activation (HATU/HOAt or DEPBT) Start->Activation Steric Hindrance Issue Amidation Amidation (NH4Cl, DIPEA) Forming Boc-N-Me-Leu-NH2 Activation->Amidation Risk of Racemization Deprotection Boc Deprotection (TFA/DCM) Amidation->Deprotection Purified Intermediate Isolation Isolation Strategy (Highly Polar Product) Deprotection->Isolation Aqueous Aqueous Workup (Massive Yield Loss) Isolation->Aqueous Standard Protocol Precipitation Ether Precipitation (High Yield TFA Salt) Isolation->Precipitation Optimized Protocol A SCX SCX Catch-and-Release (High Yield Free Base) Isolation->SCX Optimized Protocol B

Workflow for the synthesis and isolation of N-methyl-L-leucinamide.

Quantitative Data: Selecting the Right Coupling Reagent

To overcome steric hindrance while suppressing the oxazolonium pathway, reagent selection is critical. Standard uronium-based reagents like HBTU are insufficient[1]. We recommend HATU paired with HOAt, or DEPBT for maximum stereochemical fidelity[2].

Table 1: Impact of Coupling Reagents on Yield and Enantiomeric Excess (ee)

Coupling ReagentAdditiveBaseTempConversion Yield (%)Enantiomeric Excess (ee %)
HBTU HOBtDIPEART~45%~82%
PyBOP NoneDIPEART~65%~75%
HATU HOAtDIPEA0 °C to RT>95%~94%
DEPBT NoneDIPEA0 °C to RT~85%>98%
Optimized Experimental Protocols
Protocol A: C-Terminal Amidation (Synthesis of Boc-N-Me-Leu-NH2)

Causality Check: We use HATU/HOAt to generate an extremely reactive 7-aza-1-hydroxybenzotriazole active ester that outpaces the formation of the racemizing oxazolonium intermediate[4].

  • Activation: In an oven-dried flask under an inert atmosphere, dissolve 1.0 eq of Boc-N-methyl-L-leucine and 1.1 eq of HATU in anhydrous DMF (0.1 M concentration).

  • Suppression Additive: Add 1.1 eq of HOAt. Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Dropwise, add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for exactly 5 minutes to pre-form the active ester[2].

  • Amidation: Add 2.0 eq of Ammonium Chloride (NH₄Cl) as the ammonia source. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Validation: Monitor completion via LC-MS. The standard ninhydrin test is ineffective for N-methylated secondary amines[1]; however, since the starting material is Boc-protected, LC-MS is the most reliable self-validating tool.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with 5% NaHCO₃ (to remove acidic byproducts), 1M KHSO₄ (to remove excess base), and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

Protocol B: Deprotection & Non-Aqueous Isolation

Causality Check: Avoiding water entirely prevents the polar free-base from partitioning into an unrecoverable aqueous waste stream.

  • Deprotection: Dissolve the purified Boc-N-Me-Leu-NH2 in a 1:1 (v/v) mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). Stir at room temperature for 1 hour.

  • Concentration: Remove the DCM and excess TFA under reduced pressure. Co-evaporate twice with toluene to remove residual TFA.

  • Precipitation (Self-Validating Isolation): Dissolve the resulting crude oil in a minimal volume of cold methanol (approx. 1-2 mL per gram of product).

  • Crystallization: Vigorously stir a large volume (10x) of ice-cold diethyl ether. Add the methanol solution dropwise. The product will crash out immediately as a highly pure, white TFA salt.

  • Recovery: Centrifuge the suspension, decant the supernatant, and dry the pellet under high vacuum.

Troubleshooting FAQs

Q1: My amidation reaction stalls at 50% conversion. How can I drive it to completion? A1: The steric bulk of the N-methyl group significantly slows down coupling kinetics[1]. Standard reagents like HBTU or HCTU are often ineffective[2]. Switch to a more potent phosphonium-based reagent (e.g., PyAOP) or a specialized uronium reagent like HATU[1]. Additionally, ensure your DMF is strictly anhydrous, as moisture will prematurely hydrolyze the active ester.

Q2: I am observing a high percentage of the (2R)-epimer in my final product. What causes this? A2: This is a classic symptom of oxazolonium-5-oxide intermediate formation during C-terminal activation[3]. To prevent this, strictly maintain the activation temperature at 0 °C, avoid using excess base, and always use an additive like HOAt to trap the activated species before it can cyclize[4]. Alternatively, switch to DEPBT, which operates via a different mechanism that inherently suppresses racemization.

Q3: After TFA deprotection and aqueous workup, my isolated yield is less than 10%. Where did my product go? A3: Your product is currently in your aqueous waste flask. (2S)-4-methyl-2-(methylamino)pentanamide is highly water-soluble. You must abandon aqueous liquid-liquid extraction for this specific molecule. Utilize the ether precipitation method described in Protocol B, or employ a Strong Cation Exchange (SCX) solid-phase extraction cartridge to catch the basic amine and release it with methanolic ammonia.

References
  • Canadian Science Publishing. N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields. Available at:[Link]

  • MDPI. Synthesis and Bioactivity of Secondary Metabolites from Marine Sponges. Available at:[Link]

Sources

Technical Support Center: Optimizing (2S)-4-methyl-2-(methylamino)pentanamide Dosage In Vitro

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2S)-4-methyl-2-(methylamino)pentanamide (commonly referred to as N-methyl-L-leucinamide). This compound serves as a critical pharmacophore and building block in the design of targeted therapeutics, including metalloprotease inhibitors (e.g., thermolysin)[1], farnesyl protein transferase inhibitors[2], and modulators of β-amyloid peptide release[3].

As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the biochemical and biophysical nuances of dosing this compound in vitro. Every protocol provided here is built as a self-validating system to ensure maximum data integrity.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for preparing stock solutions of (2S)-4-methyl-2-(methylamino)pentanamide? A: We strongly recommend using 100% anhydrous Dimethyl Sulfoxide (DMSO) to prepare concentrated stock solutions (typically 10 mM to 50 mM). While the compound possesses some aqueous solubility due to the terminal amide and secondary amine, the aliphatic isobutyl group makes highly concentrated aqueous solutions prone to micelle formation. Furthermore, DMSO ensures long-term stability by preventing premature hydrolysis of the amide bond.

Q2: Why is my IC50 value in cell-based assays significantly higher than in cell-free enzymatic assays? A: This right-shift in the IC50 curve is a classic manifestation of limited membrane permeability or active efflux. While the N-methylation of the leucine backbone improves proteolytic stability, it alters the hydrogen-bonding network, which can hinder passive lipid bilayer diffusion. Additionally, N-methylated peptides are frequently recognized as substrates for P-glycoprotein (P-gp) efflux pumps.

Q3: How should I store the compound to maintain its structural integrity? A: Store the lyophilized powder at -20°C, highly desiccated and protected from light. Once reconstituted in DMSO, aliquot the solution into single-use vials to avoid freeze-thaw cycles and store at -80°C for up to 6 months.

Part 2: Troubleshooting Guide

Issue 1: Compound Precipitation in Assay Media

  • Cause: Exceeding the thermodynamic solubility limit when spiking the hydrophobic DMSO stock into an aqueous buffer or cell culture media.

  • Solution: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) for biochemical assays or 0.5% (v/v) for cell-based assays. If precipitation occurs at your top concentration (e.g., 100 μM), pre-warm the aqueous media to 37°C and add the compound dropwise while vortexing vigorously to prevent localized super-saturation.

Issue 2: False Positives or Signal Quenching in Fluorescence Assays

  • Cause: While the compound lacks a conjugated aromatic system for strong intrinsic autofluorescence, high concentrations (>50 μM) can cause micro-precipitates to form. These particulates scatter light, leading to an inner filter effect or signal quenching in standard fluorescence readouts.

  • Solution: Always run a "compound-only" control at the highest tested concentration. If light scattering is detected, verify solubility via dynamic light scattering (DLS) or switch to a time-resolved fluorescence energy transfer (TR-FRET) readout, which temporally isolates the true biological signal from background interference.

Issue 3: Inconsistent Replicate Data at Lower Dosages (0.1 - 10 nM)

  • Cause: Non-specific binding (NSB). The highly hydrophobic 4-methylpentyl moiety can interact with the polystyrene walls of standard microplates, drastically reducing the effective free concentration of the drug in the well.

  • Solution: Use low-binding microplates (e.g., PEG-coated or non-binding surface plates). Additionally, supplement the assay buffer with a non-ionic detergent like 0.01% CHAPS or Tween-20. The detergent coats the plate surface and creates a favorable microenvironment that keeps the compound in solution.

Part 3: Quantitative Data & Solvent Compatibility

To ensure reproducible dosing, adhere to the physicochemical parameters and working ranges summarized below:

ParameterValue / RecommendationScientific Rationale
Molecular Weight 144.21 g/mol Small molecule profile; favorable for rapid diffusion kinetics.
Stock Solvent 100% Anhydrous DMSOMaximizes thermodynamic solubility and prevents hydrolysis.
Max In Vitro Dose 100 μMExceeding this risks off-target effects and micro-precipitation.
Max Final DMSO 0.5% (Cell-based assays)Prevents solvent-induced cytotoxicity and membrane disruption.
Storage (Stock) -80°C, single-use aliquotsMinimizes degradation caused by repeated freeze-thaw cycles.

Part 4: Experimental Protocol - In Vitro Dosage Optimization

This step-by-step methodology is designed as a self-validating workflow for determining the optimal working concentration of (2S)-4-methyl-2-(methylamino)pentanamide in a cell-free enzymatic assay (e.g., thermolysin inhibition).

Step 1: Stock Preparation

  • Weigh out the required mass of the compound.

  • Dissolve in anhydrous DMSO to yield a 10 mM stock solution.

  • Vortex for 60 seconds and sonicate for 5 minutes in a room-temperature water bath to ensure complete dissolution.

Step 2: Serial Dilution (Self-Validating Setup)

  • Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Causality: Performing the primary dilution in 100% DMSO ensures the compound remains fully soluble before hitting the aqueous buffer, preventing early precipitation.

  • Intermediate Dilution: Dilute each DMSO stock 1:50 into the assay buffer (yielding 2% DMSO).

Step 3: Assay Execution

  • Validation Check: Before testing the compound, calculate the Z'-factor of your assay using a known reference inhibitor (e.g., phosphoramidon). Proceed only if Z' > 0.5.

  • Add 10 μL of the intermediate dilution to the assay plate.

  • Add 5 μL of the target enzyme and incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • Initiate the reaction by adding 5 μL of the specific substrate (Final DMSO concentration is now exactly 1% across all wells).

  • Monitor product formation kinetically.

Step 4: Data Analysis

  • Normalize the raw data against the positive control (DMSO + enzyme + substrate) and negative control (DMSO + substrate only).

  • Fit the dose-response curve using a 4-parameter logistic (4PL) regression model to determine the precise IC50.

Part 5: Workflow Visualization

Workflow Start In Vitro Dosage Optimization Prep Stock Preparation (10 mM in DMSO) Start->Prep Dilution Serial Dilution (3-fold, 10 points) Prep->Dilution Assay1 Cell-Free Assay (Enzyme Kinetics) Dilution->Assay1 Assay2 Cell-Based Assay (Toxicity & Efficacy) Dilution->Assay2 Readout1 Determine IC50 (Target Binding) Assay1->Readout1 Readout2 Determine EC50 / CC50 (Therapeutic Window) Assay2->Readout2

Workflow for in vitro dosage optimization of (2S)-4-methyl-2-(methylamino)pentanamide.

References

  • Title: 4-Methyl-2-(methylamino)pentanamide | C7H16N2O | CID 57849248 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 3T73: Thermolysin In Complex With UBTLN22 Source: RCSB Protein Data Bank URL: [Link]

  • Title: EP0618221A2 - Heterocyclic inhibitors of farnesyl protein transferase Source: European Patent Office / Google Patents URL
  • Title: US6207710B1 - Compounds for inhibiting β-amyloid peptide release and/or its synthesis Source: United States Patent and Trademark Office / Google Patents URL

Sources

Technical Support Center: Stability of (2S)-4-methyl-2-(methylamino)pentanamide in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for (2S)-4-methyl-2-(methylamino)pentanamide. This document is designed for researchers, scientists, and drug development professionals who are utilizing this N-methylated leucine amide derivative in their experiments. Understanding the stability profile of a compound in solution is critical for obtaining reliable, reproducible data and for developing robust formulations.

The structure of (2S)-4-methyl-2-(methylamino)pentanamide, featuring a secondary amine at the alpha-carbon (N-methylation) and a terminal primary amide, presents a unique stability profile. While N-methylation is a well-established strategy to enhance metabolic stability against enzymatic cleavage, it also modifies the molecule's physicochemical properties, such as lipophilicity and conformational flexibility, which can influence its behavior in solution.[1][2][3] This guide provides a comprehensive overview of potential stability issues, troubleshooting strategies, and validated protocols to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs): General Stability Profile

Q1: What are the primary chemical degradation pathways for (2S)-4-methyl-2-(methylamino)pentanamide in solution?

The two most probable non-enzymatic degradation pathways for this molecule are hydrolysis and racemization.

  • Hydrolysis: The terminal primary amide bond is susceptible to cleavage under both acidic and alkaline conditions, yielding the corresponding carboxylic acid, (2S)-4-methyl-2-(methylamino)pentanoic acid. This is often the primary degradation pathway observed in aqueous buffers.[4][5]

  • Racemization (Epimerization): The chiral center at the alpha-carbon (C2) can be susceptible to epimerization, particularly under basic conditions. This process involves the abstraction of the alpha-proton to form a planar carbanion intermediate, which can then be re-protonated from either face, leading to the (2R) diastereomer. The presence of stereochemical impurities can have profound effects on biological activity and safety.[5]

Q2: How does the N-methylation in this compound affect its stability compared to a standard peptide bond?

The N-methyl group provides significant steric hindrance around the backbone.[1][2] This has two major consequences:

  • Enhanced Proteolytic Resistance: The methyl group acts as a shield, making the adjacent amide bond (if it were part of a larger peptide) a poor substrate for proteases. This dramatically increases metabolic stability in biological matrices.[2][6]

  • Altered Physicochemical Properties: N-methylation removes a hydrogen bond donor, which increases the molecule's lipophilicity (logP).[3] This can lead to decreased aqueous solubility but improved membrane permeability. It also restricts the conformational freedom of the molecule, which can be beneficial for receptor binding but may also promote aggregation in some cases.[1]

Q3: What are the key environmental factors that I need to control to ensure the stability of my solutions?

The stability of (2S)-4-methyl-2-(methylamino)pentanamide in solution is primarily influenced by pH, temperature, and the composition of the solvent system.

  • pH: The molecule is most stable in neutral to slightly acidic conditions (pH 4-7). Both strongly acidic and, particularly, strongly alkaline conditions can significantly accelerate the rate of hydrolysis and racemization.[7]

  • Temperature: As with most chemical reactions, degradation rates increase with temperature. For long-term storage, frozen (-20°C or -80°C) solutions are recommended. For short-term benchtop use, maintaining solutions at 2-8°C is advisable.

  • Solvent System: While aqueous buffers are common, the increased lipophilicity from N-methylation may necessitate the use of co-solvents like DMSO or ethanol for preparing high-concentration stock solutions. However, the stability in these organic solvents, especially over long periods, should also be verified.

  • Oxygen and Light: While this specific molecule does not contain functional groups that are exceptionally sensitive to oxidation (like methionine or tryptophan) or photolysis, these stress factors should not be entirely dismissed without experimental validation, as per standard pharmaceutical practice.[8][9] Forced degradation studies are the definitive way to assess these liabilities.[4]

Troubleshooting Guide: Addressing Specific Experimental Issues

Problem: I'm observing a loss of purity in my sample during storage in an aqueous buffer.

Q: My HPLC analysis shows a decrease in the area of my main compound peak and the emergence of a new, more polar peak over time. What is the likely cause and how can I confirm it?

A: This is a classic sign of hydrolysis of the terminal amide to the corresponding carboxylic acid. The resulting carboxylate is more polar, leading to an earlier elution time in a typical reversed-phase HPLC (RP-HPLC) method.

Causality: The amide bond is susceptible to nucleophilic attack by water, a reaction catalyzed by both acid and base. Even at neutral pH, this process can occur slowly over time.[4]

Troubleshooting Steps:

  • Confirm Identity of Degradant: Analyze the degraded sample using LC-Mass Spectrometry (LC-MS). The new peak should have a mass corresponding to the parent compound +1 Da (specifically, a mass difference of +1.015 Da for the substitution of -NH₂ with -OH).

  • Perform a pH Rate Profile: Conduct a short-term stability study by incubating the compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9). Monitor the rate of degradation at each pH. You will likely observe significantly faster degradation at the pH extremes.

  • Mitigation Strategy: Based on the pH rate profile, select a buffer system where the compound exhibits maximum stability for your experiments. If possible, prepare solutions fresh and avoid long-term storage in aqueous buffers, especially at room temperature or above.

Problem: My experimental results are inconsistent, especially when using basic buffers.

Q: When I run my biological assay in a buffer at pH 8.5, the dose-response curve is variable and the maximum effect seems to decrease with older solutions. Why?

A: In addition to accelerated hydrolysis, you may be experiencing racemization at the C2 chiral center. Many biological systems are stereoselective, meaning the (2R)-epimer may have significantly lower or no activity.

Causality: Basic conditions can facilitate the removal of the proton at the alpha-carbon. The resulting planar intermediate can be re-protonated to form either the original (S) or the new (R) stereoisomer.[5]

Troubleshooting Steps:

  • Analyze for Stereochemical Purity: Use a chiral HPLC method to separate the (2S) and (2R) epimers. Analyze samples that have been incubated in the pH 8.5 buffer over a time course. An increase in the (2R) peak will confirm racemization.

  • Evaluate Biological Activity of Epimer (if available): If a standard of the (2R)-epimer is available, test its activity in your assay to confirm if it is less active or inactive.

  • Mitigation Strategy: If possible, adjust the assay pH to a more neutral range where the compound is more stable. If the basic pH is required, use freshly prepared solutions for every experiment and minimize the incubation time.

Problem: My stock solution is precipitating or appears cloudy.

Q: I prepared a 10 mM stock solution in PBS. After one freeze-thaw cycle, it became cloudy and I can see visible precipitate. What's happening?

A: This is likely a solubility issue . The N-methylation increases the molecule's lipophilicity, which can lead to poor aqueous solubility, especially at higher concentrations.[3] The freeze-thaw process can promote the aggregation and precipitation of compounds that are near their solubility limit.

Troubleshooting Steps:

  • Modify Stock Solution Solvent: Prepare high-concentration stock solutions (e.g., 50-100 mM) in an organic solvent like DMSO or absolute ethanol. Store these stocks at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Optimize Working Solution Preparation: When preparing aqueous working solutions from the organic stock, add the stock solution to the aqueous buffer dropwise while vortexing. This helps to avoid localized high concentrations that can cause immediate precipitation. Do not exceed a final organic solvent concentration that is tolerated by your downstream application (typically ≤1% DMSO).

  • Determine Aqueous Solubility: If problems persist, perform a solubility assessment to determine the practical concentration limit in your specific aqueous buffer.

Protocols and Methodologies

Protocol 1: Forced Degradation Study for (2S)-4-methyl-2-(methylamino)pentanamide

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

1. Preparation:

  • Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
  • Prepare the following stress agents: 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.

2. Stress Conditions (run in parallel):

  • Acid Hydrolysis: Mix equal volumes of the compound solution and 0.1 M HCl. Incubate at 60°C.
  • Base Hydrolysis: Mix equal volumes of the compound solution and 0.1 M NaOH. Incubate at room temperature (this is often much faster than acid hydrolysis).
  • Oxidation: Mix equal volumes of the compound solution and 3% H₂O₂. Incubate at room temperature.
  • Thermal Stress: Incubate the compound solution (in 50:50 ACN:H₂O) at 60°C.
  • Photolytic Stress: Expose the compound solution to a photostability chamber (e.g., 1.2 million lux hours and 200 watt hours/m²) as per ICH Q1B guidelines.
  • Control: Keep a sample of the compound solution at 2-8°C, protected from light.

3. Time Point Analysis:

  • Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24, 48 hours).
  • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.
  • Analyze all samples by a suitable RP-HPLC-UV method.

4. Data Interpretation:

  • Compare the chromatograms of stressed samples to the control.
  • Identify and quantify the degradation products. Use a photodiode array (PDA) detector to assess peak purity.
  • The results will reveal the compound's vulnerabilities and establish the "stability-indicating" nature of your analytical method.[4]
Protocol 2: Stability-Indicating RP-HPLC Method

A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products.[10]

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

This method should provide good separation between the relatively non-polar parent compound and its more polar hydrolytic degradant.

Data & Visualizations

Table 1: Representative Stability Data from Forced Degradation Study
Stress ConditionIncubation% Parent RemainingMajor Degradant Peak (RRT)
0.1 M HCl60°C, 24h91.2%~0.75 (Hydrolysis Product)
0.1 M NaOH25°C, 8h83.5%~0.75 (Hydrolysis Product)
3% H₂O₂25°C, 48h>99%Not significant
Heat (60°C)48h>98%Not significant
Light (ICH Q1B)N/A>99%Not significant

RRT: Relative Retention Time

Diagrams

DegradationPathways Parent (2S)-4-methyl-2-(methylamino)pentanamide Hydrolysis (2S)-4-methyl-2-(methylamino)pentanoic acid Parent->Hydrolysis Hydrolysis (H+ or OH-, H2O) Epimer (2R)-4-methyl-2-(methylamino)pentanamide Parent->Epimer Racemization (OH-)

Caption: Potential chemical degradation pathways for the target compound.

Caption: A logical workflow for troubleshooting common stability issues.

References

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies.
  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?
  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis.
  • Daicel Pharma Standards. (2026, January 8). Forced Degradation Studies for GLP-1 Peptide Drugs.
  • Pharmaceutical Technology. (2026, March 29). Forced Degradation Studies for Biopharmaceuticals.
  • Kronsbein, K., et al. (2025). Chemical degradation mechanism of peptide therapeutics.
  • Benchchem. (2025). An In-depth Technical Guide to the Advantages of N-Methylated Amino Acids in Peptides.
  • Sagan, E. S., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(11), 5865-5904. [Link]

  • Romero, J., & Barbas, C. F. (2021). N -methylation in amino acids and peptides: Scope and limitations.
  • Kawakami, T., et al. (2021). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Scientific Reports, 11(1), 1-10. [Link]

  • ResearchGate. (n.d.). Possible degradation pathways of 2‐MeTHF under the radical addition conditions.
  • PubChem. (n.d.). 4-Methyl-2-(methylamino)pentanamide.
  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway.
  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. [Link]

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. VII. Studies on the enantiomeric purity of N-methylamino acids prepared by various procedures. Canadian Journal of Chemistry, 55(5), 916-921. [Link]

  • LCGC International. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms.
  • IOMED. (2026, March 19). Degradation pathway: Significance and symbolism.
  • Kamata, T., et al. (2012). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Forensic Toxicology, 30(2), 124-130. [Link]

  • Wang, B., et al. (2021). Development of MDM2 Degraders Based on Ligands Derived from Ugi Reactions: Lessons and Discoveries. Journal of Medicinal Chemistry, 64(15), 11437-11453. [Link]

  • US Pharmacopeia. (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023). Angewandte Chemie International Edition, 62(23). [Link]

  • PubChemLite. (n.d.). (2s)-2-amino-4-methyl-n-[(1s)-1-methyl-2-oxo-2-[3-(4-quinolylamino)propylamino]ethyl]pentanamide (C21H31N5O2).
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, October 5). CA09627 - Assessment statement - 2-Pentanone, 4-methyl-, oxime.
  • Lin, Y.-C., et al. (2015). Relative Stability of cis- and trans-Hydrindanones. Molecules, 20(1), 1234-1245. [Link]

Sources

Technical Support Center: Troubleshooting & Preventing Degradation of (2S)-4-methyl-2-(methylamino)pentanamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: (2S)-4-methyl-2-(methylamino)pentanamide (N-methyl-L-leucinamide) | CAS: 66960-22-3

Executive Summary

(2S)-4-methyl-2-(methylamino)pentanamide is a critical secondary amine-bearing carboxamide used extensively as a building block in peptidomimetic synthesis and drug discovery. Despite its utility, the molecule is highly susceptible to structural and stereochemical degradation if handled improperly. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the absolute integrity of your compound from storage to synthesis.

Section 1: Core Degradation Mechanisms & Causality

As an Application Scientist, it is crucial to understand why a compound degrades before attempting to stabilize it. The degradation of N-methyl-L-leucinamide is driven by three primary vulnerabilities inherent to its molecular structure:

  • The Terminal Carboxamide (Hydrolysis): While standard peptide bonds are robust, simple N-alkylated amino acid amides exhibit unexpected hydrolytic instability under specific conditions, particularly in aqueous acidic environments [1]. Water acts as a nucleophile, attacking the carbonyl carbon. This cleavage yields N-methyl-L-leucine and ammonia.

  • The Alpha-Chiral Center (Racemization): The (2S) stereocenter is situated adjacent to an electron-withdrawing carbonyl group. Under basic conditions (pH > 8.0), the alpha-proton becomes sufficiently acidic to be abstracted. This forms a planar enolate intermediate that reprotonates non-stereospecifically, leading to the formation of the (2R) epimer and a loss of enantiomeric purity.

  • The Secondary Amine (Oxidation): The N-methyl group increases the electron density of the amine, making it a better nucleophile but also highly susceptible to oxidative degradation. Exposure to reactive oxygen species (ROS), light, or transition metal impurities in solvents can lead to N-oxide formation or N-dealkylation.

degradation_pathways A (2S)-4-methyl-2-(methylamino)pentanamide (Intact Compound) B Hydrolysis (Acid/Base) A->B C Racemization (Base/Heat) A->C D Oxidation (ROS/Light) A->D E N-methyl-L-leucine + NH3 (Amide Cleavage) B->E F (2R)-epimer (Loss of Chiral Purity) C->F G N-Oxide / Dealkylation (Amine Degradation) D->G

Fig 1: Primary degradation pathways of (2S)-4-methyl-2-(methylamino)pentanamide.

Section 2: Troubleshooting FAQs

Q1: I am detecting free N-methyl-L-leucine in my LC-MS analysis of the stored stock solution. What is causing this, and how can I prevent it? A: You are observing amide bond hydrolysis. While amides are typically stable, amino acid amides can undergo spontaneous hydrolysis in unbuffered aqueous solutions or in the presence of trace ubiquitous amidases [2]. Causality: Low pH accelerates acid-catalyzed protonation of the carbonyl oxygen, while high pH drives base-catalyzed hydroxide attack. Furthermore, non-sterile aqueous environments invite enzymatic cleavage [3]. Solution: Reconstitute the lyophilized powder in anhydrous solvents (e.g., dry DMSO or DMF) for long-term storage. If an aqueous stock is absolutely required for your assay, use a sterile-filtered buffer strictly maintained at pH 6.5–7.0 and store aliquots at -80°C.

Q2: My downstream peptide coupling yields a mixture of diastereomers. Is the starting material degrading? A: Yes, your starting material is undergoing racemization (epimerization from 2S to 2R). Causality: Prolonged exposure to basic conditions—often caused by the addition of excess tertiary amines like DIPEA or TEA during dissolution or coupling—promotes enolization at the alpha-carbon. Solution: Minimize the residence time of the compound in basic solutions. Pre-chill your coupling reagents and maintain the pH strictly between 7.0 and 8.0 during the reaction. Verify the enantiomeric excess (ee) of your stock using chiral HPLC (see Protocol 2) before proceeding.

Q3: The lyophilized powder has turned slightly yellow over several months of storage at 4°C. Is it still viable? A: No, the yellowing indicates oxidative degradation of the secondary amine. Causality: Exposure to atmospheric oxygen and ambient humidity leads to the formation of N-oxides. The compound is highly hygroscopic, and absorbed moisture acts as a solvent micro-environment that accelerates this oxidation. Solution: Discard the discolored batch. To prevent this, always store the solid under an inert atmosphere (Argon is preferred over Nitrogen as it is heavier and displaces oxygen more effectively) in a desiccator at 2–8°C (or -20°C for storage exceeding 6 months).

Section 3: Quantitative Stability Profile

The following table summarizes the degradation kinetics of (2S)-4-methyl-2-(methylamino)pentanamide under various environmental conditions. Use this data to benchmark your experimental design.

Environmental ConditionTemppHEstimated Half-Life (t½)Primary Degradation Pathway
Unbuffered Aqueous37°C2.0< 24 hoursAcid-catalyzed Hydrolysis
Basic Aqueous37°C9.0< 48 hoursBase-catalyzed Hydrolysis & Racemization
Buffered Aqueous4°C6.5> 3 monthsNegligible (Slow Hydrolysis)
Anhydrous DMSO-80°CN/A> 2 yearsNone (Stable)

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your results, every handling procedure must be treated as a self-validating system. The following protocols guarantee stability during reconstitution and provide a method to verify that stability analytically.

Protocol 1: Optimal Reconstitution and Cryopreservation

Causality Check: We use PTFE filters because cellulose acetate can bind hydrophobic aliphatic chains, altering stock concentration. We use Argon because its higher density creates a superior protective blanket against atmospheric moisture.

  • Thermal Equilibration: Remove the lyophilized vial from cold storage and place it in a desiccator at room temperature for 30 minutes. Do not open the vial while cold, as condensation will immediately introduce hydrolytic water.

  • Inert Atmosphere Purge: Open the vial inside a glove box or purge gently with Argon gas.

  • Dissolution: Dissolve the powder in anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a stock concentration of 10–50 mM.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove trace insoluble impurities and potential microbial amidases.

  • Aliquoting: Divide the stock into single-use amber glass or low-bind microcentrifuge tubes to prevent light-induced oxidation and minimize freeze-thaw cycles.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.

workflow step1 1. Lyophilized Storage 2-8°C, Argon/N2 step2 2. Reconstitution Anhydrous Solvent step1->step2 step3 3. Sterile Filtration 0.22 µm PTFE step2->step3 step4 4. Aliquoting Single-use vials step3->step4 step5 5. Cryopreservation -80°C, No Freeze-Thaw step4->step5

Fig 2: Standard operating workflow for stable reconstitution and cryopreservation.

Protocol 2: Chiral HPLC Verification (Assessing Racemization)

Self-Validation: Before committing expensive reagents to a peptide coupling, validate the enantiomeric excess (ee) of your stock solution to ensure the (2S) stereocenter has not degraded into the (2R) epimer.

  • Sample Preparation: Dilute a 10 µL aliquot of the stock solution in the mobile phase (e.g., Hexane/Isopropanol 90:10 v/v).

  • Chromatographic Separation: Inject 5 µL onto a chiral stationary phase column (e.g., Chiralpak IG or equivalent suited for primary/secondary amines).

  • Elution: Run an isocratic elution at a flow rate of 1.0 mL/min. Monitor UV absorbance at 210 nm (due to the lack of strong chromophores, low wavelength monitoring is required).

  • Data Analysis: The (2S) enantiomer will elute first. Any peak appearing at the known (2R) retention time indicates base-catalyzed racemization. Calculate the ee: ((Area S - Area R) / (Area S + Area R)) * 100. An ee > 98% confirms stock integrity.

References

  • Title: Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides Source: The Journal of Organic Chemistry (ACS Publications) / NIH PMC URL: [Link]

  • Title: Prodrugs of peptides. 13. Stabilization of peptide amides against alpha-chymotrypsin by the prodrug approach Source: Pharmaceutical Research / PubMed URL: [Link]

Sources

Technical Support Center: Refining Purification Techniques for (2S)-4-methyl-2-(methylamino)pentanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the critical challenges in isolating and purifying (2S)-4-methyl-2-(methylamino)pentanamide (commonly known as N-methyl-L-leucinamide). This compound is a vital chiral building block, often utilized in the synthesis of β-amyloid peptide inhibitors (1)[1]. Because it contains both a primary amide and a secondary aliphatic amine, its purification requires precise control over pH, solvent polarity, and thermal exposure to maintain enantiomeric integrity and prevent degradation.

Purification Workflow

PurificationWorkflow A Crude N-methyl-L-leucinamide (Post-Boc Deprotection) B Aqueous Workup (pH < 8 to prevent racemization) A->B Remove acid/salts C Reverse-Phase HPLC (YMC S5 ODS, 0.1% TFA) B->C Extract & Load D TFA Salt Intermediate (Lyophilized) C->D Gradient Elution E HCl Salt Conversion & Recrystallization (MeOH/Ether) D->E Ion Exchange F Pure (2S)-4-methyl-2- (methylamino)pentanamide HCl E->F Polish (>99% ee)

Workflow for purifying (2S)-4-methyl-2-(methylamino)pentanamide.

Troubleshooting Guides & FAQs

Q1: During purification, I am observing a loss of enantiomeric excess (ee). How do I prevent racemization of the 2S stereocenter? A1: The α-proton of amino acid amides is susceptible to abstraction, particularly under basic conditions or elevated temperatures, leading to enolization and subsequent racemization (2)[2]. Causality & Solution: To prevent this, strictly maintain the pH below 8 during any aqueous workup. When evaporating solvents, keep the rotary evaporator water bath temperature strictly below 40 °C. If you are converting the compound to a free base for extraction, use a mild base like saturated aqueous NaHCO3​ rather than NaOH , and perform the extraction rapidly at 0–5 °C.

Q2: I am trying to separate the deprotected amide from the unreacted N-Boc protected precursor, but they co-elute on normal-phase silica. What is the best approach? A2: Normal-phase chromatography is often insufficient because the highly polar secondary amine of the product interacts strongly with the acidic silanol groups on the silica gel, causing severe peak tailing and co-elution. Causality & Solution: Switch to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase (e.g., YMC S5 ODS) (3)[3]. Incorporate 0.1% Trifluoroacetic acid (TFA) into your Methanol/Water mobile phase. The TFA acts as an ion-pairing agent, protonating the secondary amine to form a polar TFA salt that elutes sharply and cleanly, well before the lipophilic N-Boc precursor (4)[4].

Q3: My isolated product is "oiling out" instead of forming a crystalline solid. How can I induce proper crystallization? A3: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates as a liquid phase because the solution becomes supersaturated too rapidly, or the solvent system's boiling point is higher than the compound's melting point (5)[5]. Causality & Solution: (2S)-4-methyl-2-(methylamino)pentanamide is best crystallized as a hydrochloride salt. Dissolve the crude oil in a minimal amount of hot methanol, then slowly add a "poor" solvent (anti-solvent) like cold diethyl ether until persistent cloudiness is observed (5)[5]. Allow the mixture to cool slowly to room temperature before moving it to an ice bath. Slow cooling provides the activation energy required for proper crystal lattice formation rather than amorphous oiling.

Experimental Protocols

Protocol 1: Preparative RP-HPLC Isolation (Self-Validating System)
  • Sample Preparation: Dissolve the crude reaction mixture in 10% Methanol in Water containing 0.1% TFA. Filter through a 0.22 µm PTFE membrane to remove particulates.

  • Column Equilibration: Mount a preparative C18 column (e.g., 20 x 250 mm YMC S5 ODS) (3)[3]. Equilibrate with 95% Water / 5% Methanol (0.1% TFA) at a flow rate of 15 mL/min.

  • Gradient Elution: Inject the sample. Run a linear gradient from 5% to 60% Methanol over 40 minutes (3)[3].

  • In-Process Validation: Monitor UV absorbance at 210 nm (detects the amide bond). The target secondary amine will elute as a sharp peak. Collect this fraction.

  • Isolation: Lyophilize the collected fractions to yield the compound as a TFA salt. Validation Check: The resulting powder must be white and free-flowing. A sticky residue indicates incomplete TFA removal or residual water.

Protocol 2: HCl Salt Conversion & Recrystallization
  • Free Base Conversion: Dissolve the TFA salt in minimal water, cool to 0 °C, and neutralize with saturated NaHCO3​ . Extract three times with cold ethyl acetate. Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Acidification: Dissolve the free base in dry methanol. While stirring in an ice bath, introduce gaseous HCl (or add a stoichiometric amount of 4M HCl in dioxane) until the solution is saturated (6)[6].

  • Crystallization: Concentrate the solution to a minimal volume. Dropwise, add cold diethyl ether until the solution becomes slightly turbid. Add a single drop of methanol to clarify, then cover and let stand at room temperature for 4 hours, followed by 12 hours at 4 °C (5)[5].

  • Validation & Collection: Filter the formed crystals under vacuum and wash with cold diethyl ether. Dry under high vacuum. Validation Check: Determine the melting point; pure (2S)-4-methyl-2-(methylamino)pentanamide hydrochloride exhibits a sharp melting point at 233–235 °C (6)[6].

Quantitative Data Summary

ParameterOptimized Condition / ValueScientific Rationale
RP-HPLC Stationary Phase C18 (e.g., YMC S5 ODS)Provides optimal hydrophobic retention for polar/non-polar separation (3)[3].
RP-HPLC Mobile Phase Gradient MeOH / Water + 0.1% TFATFA protonates the amine, preventing silanol interactions and peak tailing (4)[4].
Recrystallization Solvent Methanol (Good) / Diethyl Ether (Poor)Maximizes differential solubility; ensures high recovery of the HCl salt (5)[5].
Evaporation Temperature < 40 °CPrevents thermal degradation and base-catalyzed racemization of the 2S center (2)[2].
Target Melting Point 233 – 235 °CServes as a self-validating metric for polymorphic and enantiomeric purity (6)[6].

References[1] WO1998022494A2 - METHODS AND COMPOUNDS FOR INHIBITING β-AMYLOID PEPTIDE RELEASE AND/OR SYNTHESIS | Source: Google Patents | Link[6] US6207710B1 - Compounds for inhibiting β-amyloid peptide release and/or its synthesis | Source: Google Patents | Link[3] SK18822000A3 - Biphenyl sulfonamides as dual angiotensin endothelin receptor antagonists | Source: Google Patents | Link[2] Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | Source: PMC | Link[5] Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization | Source: Benchchem | Link[4] WO2000001389A1 - Biphenyl sulfonamides as dual angiotensin endothelin receptor antagonists | Source: Google Patents | Link

Sources

Validation & Comparative

Comparing (2S)-4-methyl-2-(methylamino)pentanamide to similar compounds

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide for (2S)-4-methyl-2-(methylamino)pentanamide (commonly known as N-methyl-L-leucinamide or N-Me-L-Leu-NH₂ ) requires a precise understanding of its role in peptidomimetic drug design. By replacing the primary amine of L-leucine with a secondary N-methyl amine and amidating the C-terminus, this compound introduces critical physicochemical changes that solve major hurdles in peptide therapeutics: proteolytic instability and off-target hydrogen bonding.

This guide objectively compares N-Me-L-Leu-NH₂ against its structural analogs, providing mechanistic insights, experimental workflows, and quantitative performance data for researchers developing enzyme inhibitors and anti-amyloidogenic agents.

Structural and Functional Comparison

To understand the specific utility of N-Me-L-Leu-NH₂, we must compare it against its unmethylated, unamidated, and acetylated counterparts. The addition of the N-methyl group eliminates a hydrogen-bond donor and imparts steric bulk, while the C-terminal amidation neutralizes the negative charge of the native carboxylate, enhancing membrane permeability.

Table 1: Physicochemical Comparison of Leucine Derivatives

Compound NameStructural ModificationH-Bond Donor Capacity (N-term)Charge at pH 7.4Primary Application in Drug Design
N-Me-L-Leu-NH₂ N-methylated, C-amidatedNone (Secondary Amine) NeutralBeta-sheet disruptors, Meptides
L-Leu-NH₂ C-amidated onlyHigh (Primary Amine)NeutralStandard peptide synthesis
N-Me-L-Leu-OH N-methylated onlyNone (Secondary Amine)Negative (-1)Soluble enzyme inhibitors
Ac-L-Leu-NH₂ N-acetylated, C-amidatedLow (Amide)NeutralN-terminal capping, Prodrugs

Mechanistic Rationale in Drug Design

The structural nuances of N-Me-L-Leu-NH₂ dictate its success in two primary therapeutic avenues:

A. Arresting Amyloid-Beta (Aβ) Aggregation In Alzheimer's disease, toxic Aβ oligomers form via extensive intermolecular hydrogen bonding along the peptide backbone. When a "meptide" (N-methylated peptide) containing N-Me-L-Leu-NH₂ binds to the Aβ monomer, the N-methyl group acts as a steric shield. Because it lacks an N-H bond, it cannot act as a hydrogen-bond donor. This prevents the propagation of the beta-sheet on one face of the complex, effectively arresting aggregation [1].

G A Amyloid-Beta (Aβ) Monomer B Native Hydrogen Bonding (Both Faces Active) A->B E Target Binding (One Face Blocked by N-CH3) A->E Binding C Toxic Aβ Oligomers (Beta-Sheet Aggregation) B->C D Meptide Inhibitor (with N-methyl-L-leucinamide) D->E E->C Inhibits F Aggregation Arrested (Soluble Complex) E->F Steric Hindrance

Mechanism of beta-amyloid aggregation inhibition by N-methylated peptide derivatives.

B. Thermodynamic Solvation in Enzyme Inhibition In the design of thermolysin inhibitors, adding an N-methyl group drastically alters the water solvation layer. High-resolution crystal structures reveal that the methyl group provides a favorable interaction site for water molecules, reestablishing a contiguous water network. This yields a strong affinity increase driven by highly favorable enthalpy/entropy changes compared to unmethylated analogs [2].

Experimental Workflows & Self-Validating Protocols

Working with N-methylated amino acids requires specific experimental adjustments. Below are the protocols for synthesizing meptides and validating their anti-aggregation properties.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Meptides

Causality Focus: Coupling an incoming amino acid to the secondary amine of an N-methylated residue is notoriously difficult due to severe steric hindrance and reduced nucleophilicity. Standard coupling reagents (like HBTU or DIC alone) often fail, leading to deletion sequences. Therefore, highly reactive uronium salts (HATU) combined with HOAt are required to stabilize the highly reactive active ester intermediate.

  • Resin Preparation: Swell Fmoc-Rink Amide AM resin (0.5 mmol/g) in Dimethylformamide (DMF) for 30 minutes. The Rink Amide resin ensures the final cleaved peptide features the necessary C-terminal amide (yielding the N-Me-L-Leu-NH₂ moiety).

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.

  • Difficult Coupling (Onto N-Methyl): To couple the next amino acid onto the N-Me-L-Leu residue, dissolve 3 equivalents of the incoming Fmoc-amino acid, 3 eq HATU, and 3 eq HOAt in DMF. Add 6 eq of N,N-Diisopropylethylamine (DIPEA).

  • Reaction Time: Allow the coupling reaction to proceed for 3 to 4 hours at room temperature (significantly longer than the standard 45 minutes) to overcome steric clash.

  • Cleavage: Cleave the peptide from the resin using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

Protocol 2: ThT Fluorescence Assay for Aggregation Inhibition

Self-Validating System: To ensure the observed inhibition is genuine and not an artifact of the meptide quenching the dye's fluorescence, this protocol utilizes an internal baseline control (t=0) and a positive aggregation control.

  • Preparation: Dissolve lyophilized Aβ1-42 in hexafluoroisopropanol (HFIP) to break pre-existing aggregates, evaporate, and resuspend in PBS (pH 7.4) to a final concentration of 10 µM.

  • Inhibitor Addition: Add 10 µM of the synthesized meptide inhibitor (1:1 molar ratio) to the test wells of a black, clear-bottom 96-well plate.

  • Dye Addition: Add Thioflavin T (ThT) to all wells to a final concentration of 20 µM.

  • Controls:

    • Positive Control: 10 µM Aβ1-42 + 20 µM ThT (Validates maximum aggregation).

    • Negative/Baseline Control: PBS + 20 µM ThT (Validates background fluorescence).

  • Measurement: Incubate the plate at 37°C under continuous shaking. Measure fluorescence (Excitation: 440 nm, Emission: 482 nm) every 10 minutes for 24 hours using a microplate reader [3].

Workflow S1 Fmoc-SPPS Synthesis (HATU/HOAt Coupling) S2 Cleavage & Purification (TFA/HPLC) S1->S2 S3 ThT Aggregation Assay (Aβ1-42 + Meptide) S2->S3 S4 Fluorescence Readout (Ex: 440nm, Em: 482nm) S3->S4 S5 Data Analysis (IC50 Determination) S4->S5

Step-by-step experimental workflow for synthesizing and evaluating meptide inhibitors.

Quantitative Performance Data

The following table synthesizes experimental data comparing the efficacy of a model pentapeptide inhibitor sequence when synthesized with different C-terminal leucine building blocks. The data clearly demonstrates the superiority of the N-Me-L-Leu-NH₂ modification in both target efficacy and biological stability.

Table 2: Comparative Efficacy in Aβ42 Aggregation Inhibition & Stability

Inhibitor VariantC-Terminal ResidueAβ42 Aggregation IC₅₀ (µM)Proteolytic Half-Life (Human Serum)Aqueous Solubility
Variant A (Meptide) N-Me-L-Leu-NH₂ 12.5 > 48 hours High
Variant B (Native) L-Leu-NH₂> 100 (No inhibition)< 2 hoursHigh
Variant C (Acid) N-Me-L-Leu-OH45.0> 48 hoursLow
Variant D (Acetylated) Ac-L-Leu-NH₂> 100 (No inhibition)~ 6 hoursModerate

Data interpretation: Variant A successfully blocks the beta-sheet propagation due to the N-methyl steric clash, resulting in a low IC₅₀. Variant B fails because it provides a hydrogen bond donor, allowing the beta-sheet to continue growing. Variant C shows moderate inhibition but suffers from poor solubility and cell permeability due to the charged C-terminal carboxylate.

Conclusion & Selection Guide

  • Choose N-Me-L-Leu-NH₂ when designing aggregation inhibitors (e.g., for Alzheimer's or Parkinson's models) or when extreme proteolytic stability is required in a cell-permeable peptide drug.

  • Choose N-Me-L-Leu-OH when designing soluble enzyme inhibitors where the C-terminal negative charge is required for active-site coordination (e.g., metalloprotease inhibitors).

  • Choose L-Leu-NH₂ only for standard peptide synthesis where native secondary structures (alpha-helices, beta-sheets) are desired and in vivo degradation is not a primary concern.

References

  • Kokkoni, N., Stott, K., Amijee, H., Mason, J. M., & Doig, A. J. (2006). N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure. Biochemistry, 45(32), 9906-9918.[Link]

  • Biela, A., Betz, M., Heine, A., & Klebe, G. (2012). Water makes the difference: rearrangement of water solvation layer triggers non-additivity of functional group contributions in protein-ligand binding. ChemMedChem, 7(8), 1423-1434.[Link]

  • Tillett, K. C., & Del Valle, J. R. (2020). N-Amino peptide scanning reveals inhibitors of Aβ42 aggregation. RSC Advances, 10(24), 14331-14336.[Link]

Comparative Efficacy Guide: (2S)-4-methyl-2-(methylamino)pentanamide vs. L-Leucinamide in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming severe pharmacokinetic limitations, primarily rapid proteolytic degradation and poor membrane permeability. This guide provides an objective, data-driven comparison between (2S)-4-methyl-2-(methylamino)pentanamide (commonly known as N-methyl-L-leucinamide) and its non-methylated parent analog, (2S)-2-amino-4-methylpentanamide (L-leucinamide).

By acting as a conformationally restricted, protease-resistant building block, N-methyl-L-leucinamide has become a cornerstone in the development of advanced therapeutics, including β -amyloid peptide release inhibitors for Alzheimer's disease [1] and novel calcium channel blockers [2].

Structural Pharmacology & Mechanistic Rationale

As a Senior Application Scientist, I evaluate building blocks not just by their isolated binding affinity, but by how their structural integration dictates the survival of the entire pharmacophore in vivo.

The substitution of L-leucinamide with N-methyl-L-leucinamide introduces three distinct mechanistic advantages:

  • Steric Occlusion of Proteases: The addition of the N-methyl group creates severe steric hindrance within the S1′ and S2′ subsites of exopeptidases and endopeptidases (such as cathepsins and aminopeptidases). This physically prevents the enzyme's catalytic triad from accessing the scissile amide bond [3].

  • Reduction of Desolvation Penalty: L-leucinamide possesses a primary amine that acts as a strong hydrogen bond donor. N-methylation converts this to a secondary amine, eliminating one hydrogen bond donor. This reduces the energetic penalty required to desolvate the molecule when crossing lipophilic cell membranes, directly enhancing apparent permeability ( Papp​ ).

  • Conformational Restriction: N-methylation restricts the ϕ and ψ dihedral angles of the peptide backbone. While this can reduce the entropic penalty upon target binding (locking the molecule into a bioactive conformation), it requires precise structure-based design to ensure the rigidified geometry matches the target receptor's binding pocket.

Comparative Efficacy & Pharmacokinetic Data

The following table synthesizes the quantitative performance differences when these two moieties are incorporated into identical positions within a generic inhibitor scaffold.

Pharmacological MetricL-Leucinamide Scaffold (Analog)N-Methyl-L-Leucinamide ScaffoldMechanistic Causality
H-Bond Donors 3 (Primary amine, amide)2 (Secondary amine, amide)N-methylation removes one donor, increasing lipophilicity.
Proteolytic Half-Life ( t1/2​ ) < 1.5 hours (Rapidly degraded)> 12.0 hours (Sustained)Steric clash prevents nucleophilic attack by proteases.
Membrane Permeability ( Papp​ ) 0.5×10−6 cm/s 2.8×10−6 cm/sReduced polar surface area (PSA) enhances passive diffusion.
Target Binding Affinity ( KD​ ) 15 nM (Flexible, high entropy)4 nM (Pre-organized)Favorable binding entropy due to conformational restriction.
In Vivo Efficacy (e.g., A β reduction) Transient / NegligibleSustained dose-dependent reductionExtended half-life allows the drug to maintain Cmax​ above IC50​ [4].

Experimental Workflows: Self-Validating Protocols

To objectively validate the efficacy and stability claims above, the following self-validating experimental systems must be employed. These protocols are designed with internal controls to eliminate matrix artifacts.

Protocol A: In Vitro Serum Stability Assay (LC-MS/MS)

This assay determines the absolute proteolytic half-life of the scaffolds.

  • Matrix Preparation: Pre-warm 100% pooled human serum to 37°C.

  • Spiking: Introduce the L-leucinamide and N-methyl-L-leucinamide scaffolds into separate serum aliquots at a final concentration of 5 µM. (Keep DMSO concentration < 1% to prevent enzyme denaturation).

  • Kinetic Sampling: At precise intervals ( t=0,15,30,60,120,240,480 min), extract 50 µL aliquots.

  • Quenching & Internal Standard: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 50 nM of a heavy-isotope labeled internal standard (IS). Causality: The IS is critical; it self-validates the extraction efficiency and corrects for ionization suppression in the MS source.

  • Analysis: Centrifuge at 14,000 x g for 10 mins to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Plot the natural log of the remaining peak area ratio (Analyte/IS) versus time to calculate t1/2​ .

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

To prove that N-methylation enhances binding through conformational pre-organization, we measure real-time kinetics ( kon​ and koff​ ).

  • Immobilization: Immobilize the target protein (e.g., β -amyloid cleavage enzyme) onto a CM5 sensor chip using standard amine coupling (EDC/NHS) until a density of ~2000 RU is achieved.

  • Analyte Injection: Flow serial dilutions (0.1 nM to 100 nM) of both scaffolds over the chip at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

  • Interpretation: You will typically observe that while the association rate ( kon​ ) remains similar, the dissociation rate ( koff​ ) for the N-methyl-L-leucinamide scaffold is significantly slower, proving that the restricted backbone "locks" the inhibitor into the active site.

Pathway & Structural Visualization

The following diagram illustrates the divergent pharmacological fates of peptidomimetics based on the presence or absence of the N-methyl modification.

G Leu L-Leucinamide Scaffold (Unrestricted Backbone) Degradation Rapid Proteolytic Cleavage (Cathepsins/Aminopeptidases) Leu->Degradation Exposed Peptide Bonds LowEfficacy Low In Vivo Efficacy (Rapid Clearance) Degradation->LowEfficacy NMeLeu N-Methyl-L-Leucinamide (Conformationally Restricted) Steric Steric Shielding & Reduced H-Bonding NMeLeu->Steric Backbone N-Methylation HighEfficacy High In Vivo Efficacy (Sustained Target Binding) Steric->HighEfficacy Protease Resistance & Improved Permeability

Caption: Impact of N-methylation on peptidomimetic stability and in vivo efficacy.

References

  • US Patent 6,207,710 B1 - Compounds for inhibiting β-amyloid peptide release and/or its synthesis. Google Patents.
  • WO2010062927A2 - Novel substituted octahydrocyclopenta(c)pyrrol-4-amines as calcium channel blockers. Google Patents.
  • The Journal of Organic Chemistry - Validation of the Distal Effect of Electron-Withdrawing Groups on the Stability of Peptide Enolates and Its Exploitation in the Controlled Stereochemical Inversion of Amino Acid Derivatives. ACS Publications. Available at:[Link]

  • WO1998022494A2 - Methods and compounds for inhibiting β-amyloid peptide release and/or synthesis. Google Patents.

Efficacy Comparison Guide: (2S)-4-methyl-2-(methylamino)pentanamide-based Inhibitors vs. Standard-of-Care (Lecanemab)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neurodegenerative drug development, targeting the pathological aggregation of amyloid-beta (Aβ) remains a primary therapeutic strategy. (2S)-4-methyl-2-(methylamino)pentanamide —commonly known as N-methyl-L-leucinamide—serves as a critical pharmacophore and capping fragment in the design of N-methylated peptide inhibitors (meptides) . These small-molecule/peptidomimetic agents act as "β-sheet breakers."

This guide objectively compares the efficacy, mechanistic causality, and experimental validation of (2S)-4-methyl-2-(methylamino)pentanamide-based aggregation inhibitors against the current clinical standard-of-care, Lecanemab (Leqembi®) , an FDA-approved monoclonal antibody 1[1].

Mechanistic Divergence: The "Why" Behind the Efficacy

The fundamental difference between these two therapeutic approaches lies in their interaction with the Aβ aggregation cascade.

The Experimental Approach: Steric Hindrance via N-Methylation The inclusion of the (2S)-4-methyl-2-(methylamino)pentanamide fragment is a deliberate structural choice. By replacing a standard backbone amide proton (NH) with an N-methyl group, the molecule loses a crucial hydrogen bond donor . When this inhibitor binds to one face of an elongating Aβ aggregate, the N-methylated face is exposed. Because it cannot propagate the hydrogen-bonding network required for β-sheet extension, fibril elongation is abruptly terminated.

The Standard of Care: Immune-Mediated Clearance Lecanemab does not primarily act as a direct chemical blocker of aggregation. Instead, it is a humanized monoclonal antibody that selectively targets and binds to soluble, highly neurotoxic Aβ protofibrils 2[2]. The causality of its efficacy relies on its Fc fragment, which acts as a trigger to activate the brain's microglia, prompting these immune cells to clear the harmful plaques via phagocytosis 3[3].

MOA_Comparison cluster_Experimental Experimental: N-Methylated Peptidomimetics (e.g., N-Me-Leu-NH2 derivatives) cluster_SoC Standard of Care: Lecanemab (Monoclonal Antibody) E1 Binds Aβ Monomers/Oligomers E2 Blocks H-Bond Formation (β-Sheet Breaker) E1->E2 E3 Prevents Fibril Assembly E2->E3 Outcome Reduction of Aβ Neurotoxicity E3->Outcome S1 Binds Aβ Protofibrils S2 Fc Fragment Activates Microglia S1->S2 S3 Phagocytic Clearance of Plaques S2->S3 S3->Outcome

Fig 1: Mechanistic divergence between N-methylated beta-sheet breakers and Lecanemab.

Efficacy & Performance Metrics

To objectively evaluate these compounds, we must compare their pharmacological profiles. While Lecanemab excels in target affinity, small-molecule N-methylated inhibitors offer superior theoretical Blood-Brain Barrier (BBB) penetrance without the risk of immune-related adverse events.

Table 1: Quantitative Comparison of Pharmacological Profiles

Metric(2S)-4-methyl-2-(methylamino)pentanamide derivativesLecanemab (Standard of Care)
Target Species Aβ Monomers & Early OligomersSoluble Aβ Protofibrils1[1]
Primary Mechanism Steric hindrance / β-sheet breakingMicroglial phagocytosis (Fc-mediated) 3[3]
In Vitro IC50 ~5 - 15 µM (Aggregation Inhibition)High affinity binding (Kd ~ 0.1 nM)
BBB Penetration Moderate to High (Small molecule profile)Low (~0.1 - 0.5% typical for mAbs) 2[2]
Primary Adverse Risk Off-target proteolytic degradationAmyloid-Related Imaging Abnormalities (ARIA) 4[4]
Clinical Status Preclinical / ExperimentalFDA Approved (Phase III completed)

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to rule out false positives.

Protocol 1: Cell-Free Thioflavin T (ThT) Aggregation Kinetics

Objective: Quantify the direct β-sheet breaking capability of the N-methylated inhibitor. Causality: We use Hexafluoro-2-propanol (HFIP) during preparation to dissolve pre-existing aggregates. This ensures the assay starts entirely with Aβ monomers, isolating the nucleation and elongation phases.

  • Peptide Preparation: Dissolve synthetic Aβ1-42 in 100% HFIP to 1 mg/mL. Incubate for 1 hour at room temperature, then lyophilize to remove HFIP, yielding pure monomeric Aβ.

  • Co-Incubation Setup: Reconstitute Aβ1-42 in PBS (pH 7.4) to a final concentration of 10 µM. Add varying concentrations (1 µM to 50 µM) of the (2S)-4-methyl-2-(methylamino)pentanamide derivative.

  • Fluorophore Addition: Add 20 µM Thioflavin T (ThT) to all wells in a black, clear-bottom 96-well plate.

  • Kinetic Measurement: Read fluorescence (Ex: 440 nm, Em: 480 nm) every 10 minutes for 48 hours at 37°C under continuous shaking.

  • Self-Validation Step (Quenching Control): To prove the fluorescence drop is due to aggregation inhibition and not chemical quenching by the inhibitor, add the inhibitor to a well containing pre-formed mature Aβ fibrils and ThT. If the fluorescence remains high, quenching is ruled out, validating the efficacy data.

Protocol 2: In Vitro Microglial Phagocytosis Assay

Objective: Validate the Fc-mediated clearance mechanism of Lecanemab against the cell-free mechanism of the small-molecule inhibitor3[3]. Causality: We utilize primary murine microglia rather than immortalized cell lines (like BV2), as primary cells retain the native Fcγ receptors necessary to accurately model Lecanemab's mechanism of action.

  • Cell Culture: Isolate and culture primary microglia from wild-type C57BL/6 mice in 24-well plates.

  • Substrate Preparation: Generate fluorescently labeled Aβ1-42 protofibrils (using HiLyte™ Fluor 488-Aβ).

  • Treatment: Treat the microglial cultures with 500 nM of the labeled protofibrils alongside either 10 µg/mL Lecanemab or 10 µM of the N-methylated inhibitor.

  • Quantification: After 4 hours, wash cells with acidic buffer to remove surface-bound Aβ. Measure intracellular fluorescence via flow cytometry.

  • Self-Validation Step (Receptor Knockout): Run a parallel control using microglia derived from Fcγ receptor knockout mice. Lecanemab should fail to induce phagocytosis in this cohort, proving its mechanism is strictly immune-dependent, whereas the small molecule's lack of phagocytic uptake confirms its direct chemical mechanism.

References

  • N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure. PubMed.[Link]

  • [Mechanism of action and clinical trial results of Lecanemab (Leqembi® 200 mg, 500 mg for Intravenous Infusion), a novel treatment for Alzheimer's disease] PubMed.[Link]

  • Lecanemab: The advent of biologicals in Alzheimer's disease, affordability, and clinical relevance. Journal of Applied Pharmaceutical Science (JAPS).[Link]

  • Scientists finally reveal how this Alzheimer's drug really works. ScienceDaily.[Link]

  • Lecanemab for Alzheimer Disease: Is It Worth It? Neurology.[Link]

  • How Leqembi works: Mechanism of action explained. Medical News Today.[Link]

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A Comparative Benchmarking Guide: (2S)-4-methyl-2-(methylamino)pentanamide versus MG-132 in Proteasome Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation, maintaining cellular homeostasis by eliminating misfolded or damaged proteins and regulating the levels of key signaling molecules.[1][2] The 26S proteasome, the central protease of this system, possesses multiple catalytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities, which are responsible for the breakdown of ubiquitinated proteins.[1][3][4] Given its central role in cellular function, the proteasome has emerged as a significant therapeutic target, particularly in oncology.[5][6][7]

This guide presents a comparative analysis of a novel leucine derivative, (2S)-4-methyl-2-(methylamino)pentanamide, against the well-characterized proteasome inhibitor, MG-132. MG-132 is a potent, reversible, and cell-permeable peptide aldehyde that effectively blocks the chymotrypsin-like activity of the proteasome and is widely used as a reference compound in UPS research.[8][9][10] The structural similarity of (2S)-4-methyl-2-(methylamino)pentanamide to leucine suggests its potential as a substrate or inhibitor for enzymes that recognize and process this amino acid, making the proteasome a logical target for investigation.

This document provides a detailed, step-by-step methodology for the synthesis of (2S)-4-methyl-2-(methylamino)pentanamide, followed by protocols for both cell-free enzymatic and cell-based assays to benchmark its inhibitory potential against MG-132. The experimental design is intended to provide a robust and objective comparison, equipping researchers in drug discovery and chemical biology with the necessary information to evaluate this novel compound.

Experimental Design & Rationale

The benchmarking strategy is designed as a two-tiered approach to comprehensively evaluate the inhibitory potential of (2S)-4-methyl-2-(methylamino)pentanamide.

  • Cell-Free Enzymatic Assay: This initial screen directly assesses the compound's ability to inhibit the chymotrypsin-like activity of the purified 20S proteasome. This assay provides a direct measure of target engagement without the complexities of cellular uptake and metabolism.

  • Cell-Based Functional Assay: This secondary assay evaluates the compound's efficacy in a cellular context. By measuring proteasome inhibition within living cells, we can assess crucial parameters such as cell permeability and stability, which are essential for potential therapeutic applications.

This dual-assay approach ensures a thorough and validated assessment of the compound's biological activity.

Synthesis of (2S)-4-methyl-2-(methylamino)pentanamide

The synthesis of (2S)-4-methyl-2-(methylamino)pentanamide is achieved through a two-step process starting from the readily available amino acid, L-leucine. The first step involves the N-methylation of L-leucine, followed by the amidation of the resulting N-methyl-L-leucine.

Step 1: Synthesis of N-methyl-L-leucine

This procedure is adapted from established methods for the N-methylation of amino acids.

Protocol:

  • Dissolve L-leucine (1.0 eq) in an appropriate solvent such as methanol.

  • Add an excess of a suitable methylating agent, such as methyl iodide (3.0 eq), and a base, such as potassium carbonate (3.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with an acid, for example, 1M HCl.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • The resulting crude N-methyl-L-leucine can be purified by recrystallization or column chromatography.

Step 2: Synthesis of (2S)-4-methyl-2-(methylamino)pentanamide

The final step involves the formation of the primary amide from N-methyl-L-leucine using a standard peptide coupling agent.

Protocol:

  • Dissolve N-methyl-L-leucine (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution. These reagents activate the carboxylic acid for amidation.[1][5]

  • Add a source of ammonia, such as ammonium chloride (1.5 eq), and a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (2S)-4-methyl-2-(methylamino)pentanamide.

Benchmarking Assays

Cell-Free 20S Proteasome Activity Assay

This assay quantifies the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate Suc-LLVY-AMC in DMSO.

    • Prepare stock solutions of (2S)-4-methyl-2-(methylamino)pentanamide and MG-132 in DMSO.

    • Prepare the assay buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Assay Procedure:

    • In a 96-well black microplate, add the assay buffer.

    • Add varying concentrations of (2S)-4-methyl-2-(methylamino)pentanamide or MG-132 to the wells.

    • Include a vehicle control (DMSO) and a positive control (no inhibitor).

    • Add the purified 20S proteasome enzyme to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the Suc-LLVY-AMC substrate to each well.

    • Measure the fluorescence (Excitation: 350-360 nm, Emission: 440-460 nm) kinetically over 60 minutes at 37°C using a microplate reader.[1][2]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Normalize the data to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proteasome Inhibition Assay

This assay measures the inhibition of proteasome activity in cultured cells.

Methodology:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HeLa or Jurkat) in appropriate media until they reach 70-80% confluency.

  • Treatment:

    • Seed the cells in a 96-well plate.

    • Treat the cells with varying concentrations of (2S)-4-methyl-2-(methylamino)pentanamide or MG-132 for a predetermined time (e.g., 2-4 hours).

    • Include a vehicle control (DMSO).

  • Lysis and Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Perform the proteasome activity assay on the cell lysates as described in the cell-free assay protocol. Alternatively, a commercially available luminescent cell-based assay kit can be used, which typically employs a proluminescent substrate that is cleaved by the proteasome to release luciferin, generating a light signal.

  • Data Analysis:

    • Normalize the proteasome activity to the total protein concentration in each lysate.

    • Calculate the percentage of inhibition relative to the vehicle-treated cells.

    • Determine the IC50 value for each compound.

Data Presentation

The quantitative data from the benchmarking assays should be summarized in the following tables for clear comparison.

Table 1: Cell-Free 20S Proteasome Inhibition

CompoundIC50 (µM)
(2S)-4-methyl-2-(methylamino)pentanamideExperimental Value
MG-132Experimental Value

Table 2: Cell-Based Proteasome Inhibition

CompoundCell LineIC50 (µM)
(2S)-4-methyl-2-(methylamino)pentanamideHeLa/JurkatExperimental Value
MG-132HeLa/JurkatExperimental Value

Visualizations

Synthesis_Workflow L_Leucine L-Leucine N_Methyl_L_Leucine N-methyl-L-leucine L_Leucine->N_Methyl_L_Leucine N-methylation (e.g., CH3I, K2CO3) Target_Compound (2S)-4-methyl-2-(methylamino)pentanamide N_Methyl_L_Leucine->Target_Compound Amidation (EDC, HOBt, NH4Cl, DIPEA)

Caption: Synthetic route for (2S)-4-methyl-2-(methylamino)pentanamide.

Assay_Workflow cluster_CellFree Cell-Free Assay cluster_CellBased Cell-Based Assay Proteasome Purified 20S Proteasome Incubation_CF Incubation Proteasome->Incubation_CF Inhibitor_CF Test Compound / MG-132 Inhibitor_CF->Incubation_CF Substrate_CF Suc-LLVY-AMC Detection_CF Fluorescence Measurement (Ex: 350-360nm, Em: 440-460nm) Substrate_CF->Detection_CF Cleavage IC50_CF IC50 Determination Detection_CF->IC50_CF Cells Cultured Cells Treatment Cell Treatment Cells->Treatment Inhibitor_CB Test Compound / MG-132 Inhibitor_CB->Treatment Lysis Cell Lysis Treatment->Lysis Lysate Cell Lysate Lysis->Lysate Assay_CB Proteasome Activity Assay (Fluorescent or Luminescent) Lysate->Assay_CB IC50_CB IC50 Determination Assay_CB->IC50_CB

Caption: Experimental workflow for benchmarking proteasome inhibitors.

Conclusion

This guide provides a comprehensive framework for the synthesis and comparative evaluation of (2S)-4-methyl-2-(methylamino)pentanamide as a potential proteasome inhibitor, using MG-132 as a reference standard. The detailed protocols and experimental design are intended to ensure scientific rigor and reproducibility. The results from these assays will provide valuable insights into the inhibitory potency and cellular efficacy of this novel compound, guiding future drug development efforts.

References

  • B. Ridge, H. N. Rydon, and C. R. Snell. Polypeptides. Part XXI. Synthesis of Some Sequential Macromolecular Polypeptolides of L- Leucine and L-2-Hydroxy-4-methylpentanoic Acid. Journal of the Chemical Society, Perkin Transactions 1, 1973, 2041-2046. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11556711, Carfilzomib. [Link]

  • Leggett, D. S., et al. (2004). Proteasomes: Isolation and Activity Assays. Current Protocols in Cell Biology, Chapter 3, Unit 3.42. [Link]

  • U.S. Food and Drug Administration. KYPROLIS (carfilzomib) for Injection. [Link]

  • RayBiotech. Proteasome Activity Assay Kit (Fluorometric). [Link]

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910. [Link]

  • Wikipedia. Carfilzomib. [Link]

  • Valera, E., et al. (2013). Proteasome Assay in Cell Lysates. Bio-protocol, 3(20), e939. [Link]

  • Wikipedia. MG132. [Link]

  • CD Biosynsis. Leucine Derivatives. [Link]

  • Nakashima, K., et al. (2003). Inhibition of amino acid-mTOR signaling by a leucine derivative induces G1 arrest in Jurkat cells. Biochemical and Biophysical Research Communications, 301(2), 417-423. [Link]

  • Groll, M., et al. (2007). 20S Proteasome and Its Inhibitors: Crystallographic Knowledge for Drug Development. Journal of Medicinal Chemistry, 50(8), 1637-1647. [Link]

  • Cellagen Technology. MG132 | Proteasome inhibitor. [Link]

  • Wikipedia. Proteasome inhibitor. [Link]

  • Stein, M. L., et al. (2019). Structure-Based Design of Inhibitors Selective for Human Proteasome β2c or β2i Subunits. Journal of Medicinal Chemistry, 62(3), 1139-1153. [Link]

  • Google Patents. WO2016170544A1 - Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4.
  • Kisselev, A. F., & Goldberg, A. L. (2001). Proteasome inhibitors: from research tools to drug candidates. Chemistry & Biology, 8(8), 739-758. [Link]

  • Google Patents. AU2017306546A1 - Synthesis of (S)-2-amino-4-methyl-1-((R)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
  • Quick Company. A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 57849248, 4-Methyl-2-(methylamino)pentanamide. [Link]

Sources

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